molecular formula C11H9BrN2O2 B1276837 5-Bromo-2-(4-methoxyphenoxy)pyrimidine CAS No. 69033-87-0

5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Cat. No.: B1276837
CAS No.: 69033-87-0
M. Wt: 281.1 g/mol
InChI Key: DVQJWLTUHCUAAF-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(4-methoxyphenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-methoxyphenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(4-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-15-9-2-4-10(5-3-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQJWLTUHCUAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404076
Record name 5-bromo-2-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69033-87-0
Record name 5-bromo-2-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-(4-methoxyphenoxy)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

This guide provides a comprehensive technical overview of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data on analogous structures to present a detailed profile of its physicochemical properties, a robust synthetic protocol, and its anticipated chemical reactivity. We will delve into the mechanistic underpinnings of its synthesis and explore its utility as a versatile intermediate for further molecular elaboration.

Molecular Overview and Strategic Importance

5-Bromo-2-(4-methoxyphenoxy)pyrimidine belongs to the class of substituted pyrimidines, a scaffold of paramount importance in pharmaceutical development. The pyrimidine core is a key feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets.

The subject molecule is strategically functionalized at two key positions:

  • The C2-Position (Phenoxy Ether Linkage): The 2-(4-methoxyphenoxy) group provides a stable ether linkage, introducing a methoxy-functionalized aromatic ring. This moiety can serve as a crucial pharmacophore, influencing solubility, metabolic stability, and target engagement.

  • The C5-Position (Bromo Substituent): The bromine atom is not merely a placeholder; it is a versatile synthetic handle. Its presence opens a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecular architectures.

The combination of these features makes 5-Bromo-2-(4-methoxyphenoxy)pyrimidine a valuable intermediate for building libraries of compounds for screening and lead optimization.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact compound is not widely published, we can predict its properties with high confidence based on closely related analogs such as 5-Bromo-2,4-dimethoxypyrimidine and 5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine.[1][2]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale / Analog Source
Molecular Formula C₁₁H₉BrN₂O₂-
Molecular Weight 281.11 g/mol -
Appearance White to off-white solidBased on similar brominated pyrimidine derivatives.[3]
Melting Point 70-90 °CInterpolated from analogs like 5-Bromo-2,4-dimethoxypyrimidine (mp 62-65 °C).[4] The larger phenoxy group may increase the melting point.
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF). Poorly soluble in water.General characteristic of halogenated aromatic ethers.

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis is essential for structure verification. The following tables outline the expected NMR and Mass Spectrometry data.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.50Singlet2HH4, H6 (Pyrimidine)The two pyrimidine protons are chemically equivalent and appear as a sharp singlet. Their downfield shift is characteristic of electron-deficient aromatic systems.
~7.10Doublet (J ≈ 9 Hz)2HAr-H (ortho to O)Protons on the phenoxy ring adjacent to the ether linkage.
~6.95Doublet (J ≈ 9 Hz)2HAr-H (ortho to OMe)Protons on the phenoxy ring adjacent to the methoxy group.
~3.85Singlet3H-OCH₃Sharp singlet for the methoxy group protons in an upfield region.[5]

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~163.5C2 (Pyrimidine)Carbon bearing the phenoxy group, highly deshielded.
~160.0C4, C6 (Pyrimidine)Equivalent pyrimidine carbons adjacent to nitrogen atoms.[5]
~157.0C-OMe (Phenoxy)Aromatic carbon attached to the methoxy group.
~146.0C-O (Phenoxy)Aromatic carbon attached to the pyrimidine ether oxygen.
~122.5Ar-CH (ortho to O)Phenoxy ring carbons.
~115.0Ar-CH (ortho to OMe)Phenoxy ring carbons.
~108.0C5-Br (Pyrimidine)Carbon bearing the bromine atom; its shift is influenced by the halogen.
~55.8-OCH₃Methoxy carbon.[6]

Synthesis and Mechanistic Considerations

The most logical and field-proven approach for synthesizing 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy is well-documented in the synthesis of related 2-alkoxy and 2-phenoxy pyrimidines, including the core of the drug Macitentan.[7][8]

Core Reaction: The synthesis involves the reaction of a 2-halo-5-bromopyrimidine with 4-methoxyphenol in the presence of a suitable base. 2-Chloro-5-bromopyrimidine is an ideal starting material due to its commercial availability and the high reactivity of the C2-chloro group towards nucleophilic displacement.

G cluster_reactants Starting Materials & Reagents SM1 2-Chloro-5-bromopyrimidine Reaction SₙAr Reaction (e.g., 80-120 °C) SM1->Reaction SM2 4-Methoxyphenol SM2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Reaction->Product G Start 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Suzuki Aryl/Heteroaryl Derivative Start->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Sonogashira Alkynyl Derivative Start->Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Buchwald Amino Derivative Start->Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Stille Stannylated Derivative Start->Stille Stille Coupling (R-SnBu₃, Pd cat.)

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The document delves into the primary synthetic route, the underlying reaction mechanism, detailed experimental protocols, and analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine in Medicinal Chemistry

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a crucial building block in the synthesis of a variety of bioactive molecules. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and the specific substitution pattern of this compound makes it a versatile intermediate for creating libraries of potential drug candidates. The bromo-substituent at the 5-position offers a handle for further functionalization via cross-coupling reactions, while the 2-(4-methoxyphenoxy) group can play a significant role in binding to biological targets. Its utility is highlighted in the discovery of potent therapeutics, such as dual endothelin receptor antagonists.[1][2]

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction.[3][4][5][6] This pathway involves the reaction of a suitably activated pyrimidine ring with a nucleophile, in this case, the 4-methoxyphenoxide ion.

The Starting Materials: Strategic Selection

The primary reactants for this synthesis are:

  • 5-Bromo-2-chloropyrimidine: This is the electrophilic component. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. The presence of two electron-withdrawing halogen atoms further activates the ring towards nucleophilic attack.[7] The chlorine atom at the 2-position is a good leaving group, making this position susceptible to substitution.

  • 4-Methoxyphenol: This serves as the precursor to the nucleophile. The hydroxyl group is deprotonated to form the more nucleophilic phenoxide ion.

  • A Strong Base: A non-nucleophilic strong base is required to deprotonate the 4-methoxyphenol. Common choices include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1][2]

  • Anhydrous Aprotic Solvent: The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), to prevent quenching of the strong base and the generated nucleophile.[1][2]

The Reaction Mechanism: An Addition-Elimination Process

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The 4-methoxyphenoxide ion, a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 5-bromo-2-chloropyrimidine ring. This attack temporarily breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms and the bromo substituent.

  • Elimination of the Leaving Group and Restoration of Aromaticity: The Meisenheimer complex is a transient species. In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

Below is a diagram illustrating the synthesis workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_outcome Products & Purification 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Nucleophilic Attack Nucleophilic Attack 5-Bromo-2-chloropyrimidine->Nucleophilic Attack 4-Methoxyphenol 4-Methoxyphenol Deprotonation Deprotonation 4-Methoxyphenol->Deprotonation Base Base (e.g., NaH, KOtBu) Base (e.g., NaH, KOtBu) Anhydrous Solvent (e.g., THF, DMSO) Anhydrous Solvent (e.g., THF, DMSO) Deprotonation->Nucleophilic Attack 4-Methoxyphenoxide Meisenheimer Complex Formation Meisenheimer Complex Formation Nucleophilic Attack->Meisenheimer Complex Formation Leaving Group Elimination Leaving Group Elimination Meisenheimer Complex Formation->Leaving Group Elimination Crude Product Crude Product Leaving Group Elimination->Crude Product Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Crude Product->Purification (Recrystallization/Chromatography) 5-Bromo-2-(4-methoxyphenoxy)pyrimidine 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Purification (Recrystallization/Chromatography)->5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Caption: A workflow diagram illustrating the key stages in the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)
5-Bromo-2-chloropyrimidine193.4110.0
4-Methoxyphenol124.1411.0
Sodium Hydride (60% dispersion in mineral oil)24.0012.0
Anhydrous Tetrahydrofuran (THF)-50 mL
Saturated Ammonium Chloride Solution-20 mL
Ethyl Acetate-100 mL
Brine-50 mL
Anhydrous Sodium Sulfate--

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol). Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF (20 mL) to the flask.

  • In a separate flask, dissolve 4-methoxyphenol (1.37 g, 11.0 mmol) in anhydrous THF (10 mL).

  • Slowly add the solution of 4-methoxyphenol to the suspension of sodium hydride in THF at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 4-methoxyphenoxide.

  • Nucleophilic Aromatic Substitution Reaction: In another flame-dried flask, dissolve 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of 5-bromo-2-chloropyrimidine to the freshly prepared sodium 4-methoxyphenoxide solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield 5-Bromo-2-(4-methoxyphenoxy)pyrimidine as a crystalline solid.[1][2]

Analytical Characterization

The structure and purity of the synthesized 5-Bromo-2-(4-methoxyphenoxy)pyrimidine should be confirmed by standard analytical techniques.

TechniqueExpected Observations
1H NMR A singlet for the pyrimidine proton (H-6) around δ 8.5 ppm. Aromatic protons of the phenoxy group appearing as two doublets (AA'BB' system) between δ 7.0 and 7.5 ppm. A singlet for the methoxy protons around δ 3.8 ppm.
13C NMR Signals for the pyrimidine carbons, with C-2 and C-4 being the most downfield. The carbon bearing the bromine (C-5) will also be significantly shifted. Signals for the phenoxy ring carbons and the methoxy carbon.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine via nucleophilic aromatic substitution is a robust and reliable method that is widely applicable in a research and development setting. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for achieving high yields and purity of this important synthetic intermediate. The analytical data presented in this guide provide a benchmark for the successful characterization of the final product, ensuring its quality for subsequent applications in the synthesis of novel therapeutic agents.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. [Link]

  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • BenchChem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Bentz, E. N., & Toste, F. D. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

Sources

The 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its versatile chemical reactivity and its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1] This inherent biological relevance makes it a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physiochemical properties and biological activity.

This guide focuses on a specific, highly potent scaffold: 5-Bromo-2-(4-methoxyphenoxy)pyrimidine . The incorporation of a bromine atom at the 5-position and a 4-methoxyphenoxy group at the 2-position imparts a unique combination of properties that have been successfully exploited in drug discovery.

  • The 5-Bromo Substituent: The bromine atom is a lipophilic, electron-withdrawing group. Its presence can enhance binding affinity through halogen bonding, improve membrane permeability, and block metabolic attack at that position, thereby increasing the compound's half-life.

  • The 2-(4-methoxyphenoxy) Group: This diaryl ether linkage provides a crucial vector for exploring interactions with target proteins. The methoxy group can act as a hydrogen bond acceptor, while the entire phenoxy moiety contributes to hydrophobic and π-stacking interactions, anchoring the molecule within a binding pocket.

This combination has proven particularly effective in the development of potent modulators for critical disease targets, which will be explored in detail throughout this guide.

Part 1: Synthesis of the Core Scaffold and Key Analogs

The construction of the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine core and its analogs is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is robust, high-yielding, and amenable to the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Causality Behind the Synthetic Strategy

The core principle involves the reaction of an electron-deficient (hetero)aromatic ring with a nucleophile. In this case, the pyrimidine ring is activated towards substitution by the presence of two electron-withdrawing nitrogen atoms and a good leaving group (typically a halogen, like chlorine) at the 2-position. The phenoxide, generated from the corresponding phenol, serves as the potent oxygen nucleophile.

The reaction is often facilitated by a base (e.g., potassium tert-butoxide, sodium hydride) which deprotonates the phenol to generate the more nucleophilic phenoxide ion. The choice of solvent (e.g., DMSO, DME) is critical; polar aprotic solvents are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

General Synthetic Pathway

The primary route to the target scaffold involves the coupling of 5-bromo-2-chloropyrimidine with 4-methoxyphenol. This serves as a foundational reaction from which a multitude of analogs can be generated by varying either the pyrimidine or the phenol component.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 5-Bromo-2-chloropyrimidine P1 A->P1 B 4-Methoxyphenol B->P1 C Base (e.g., NaH, K2CO3) Solvent (e.g., DMSO, DMF) Heat (Optional) R Coupling C->R D 5-Bromo-2-(4-methoxyphenoxy)pyrimidine P1->R SNAr Reaction R->D

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

This protocol provides a representative procedure for the synthesis of the title compound.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 4-Methoxyphenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.1 equivalents).

  • Solvation: Add anhydrous DMF to dissolve the phenol.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium phenoxide is observed.

  • Coupling: Add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-75°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).[2]

  • Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.[2]

Part 2: Applications in Medicinal Chemistry & Key Biological Targets

The 5-bromo-2-phenoxypyrimidine scaffold has been successfully employed as a key building block in the development of drugs targeting several important protein families.

Endothelin (ET) Receptor Antagonists

The endothelin system plays a critical role in vasoconstriction and cell proliferation. Its dysregulation is implicated in pulmonary arterial hypertension (PAH). The discovery of Macitentan , an orally active dual ETA/ETB receptor antagonist, highlights the power of this scaffold.[2]

The 5-bromopyrimidine moiety was found to be crucial for potency. Structure-activity relationship studies demonstrated that introducing a 5-bromo or 5-methylthiopyrimidine to the ethylene glycol linker significantly improved the compound's affinity for both ET receptors compared to an unsubstituted pyrimidine.[2]

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of cancer. The 2-phenoxypyrimidine motif is a common feature in many kinase inhibitors, where it often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region.

While the exact 5-bromo-2-(4-methoxyphenoxy)pyrimidine structure is a specific example, numerous analogs with the broader 4-phenoxypyrimidine core have shown potent activity against key oncogenic kinases like VEGFR-2 and c-Met .[3] These kinases are central to tumor angiogenesis and metastasis.

G RTK VEGFR-2 / c-Met (Receptor Tyrosine Kinase) PLCg PLCγ RTK->PLCg RAS RAS/RAF/MEK/ERK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Inhibitor Phenoxy-Pyrimidine Analog Inhibitor->RTK Blocks ATP Binding Site Output Angiogenesis Cell Proliferation Metastasis PLCg->Output RAS->Output PI3K->Output

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Other Potential Applications

The versatility of the pyrimidine scaffold suggests potential applications in other areas. For instance, various 2-phenylpyrimidine derivatives have been investigated as Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies and as antifungal agents targeting CYP51.[4][5] The principles of modifying the core scaffold can be applied to explore these and other therapeutic targets.

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine scaffold has yielded crucial insights into the structural requirements for potent biological activity. The following table summarizes key SAR findings, primarily derived from the development of endothelin receptor antagonists.[2]

Scaffold/Analog Modification Biological Activity (ET Receptor Binding) Key Insight
Reference Scaffold Core: 2-(Pyrimidin-2-yloxy)ethoxyBaseline ActivityThe pyrimidine-ether motif is a viable starting point.
Analog 1 5-Bromo on Pyrimidine~10x increase in ETA affinity, ~3x increase in ETB affinityThe 5-bromo substituent significantly enhances binding to both receptor subtypes.
Analog 2 5-Methyl on PyrimidineLess potent than 5-BromoHalogen substitution at the 5-position is superior to a small alkyl group.
Analog 3 4- and/or 6-SubstitutionActivity significantly hamperedThe 4- and 6-positions of the pyrimidine ring are sterically constrained.
Analog 4 3-Methoxyphenoxy (on core)Potent AntagonistIsomeric changes on the phenoxy ring are tolerated and can maintain high potency.

Data synthesized from the discovery of Macitentan.[2]

Expert Interpretation: The SAR data strongly indicate that the 5-position of the pyrimidine ring is a critical "hotspot" for modification. The dramatic increase in potency upon introducing a bromine atom suggests a specific and favorable interaction with the endothelin receptor binding pocket, possibly a halogen bond or a beneficial hydrophobic interaction. Conversely, the negative impact of substitution at the 4- and 6-positions highlights the importance of maintaining a specific shape and electronic profile for receptor recognition.

Part 4: Key Experimental Protocols

The evaluation of novel analogs requires robust and reproducible experimental methods. The following protocols are foundational for characterizing compounds based on this scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to quantify the inhibitory activity of a compound against a specific protein kinase by measuring ATP consumption.[6]

Principle: Kinase activity consumes ATP, converting it to ADP. A proprietary reagent is used to deplete the remaining ATP. A second reagent converts the generated ADP back to ATP, which then fuels a luciferase reaction, producing a luminescent signal that is directly proportional to kinase activity. Inhibitors will reduce the signal.[7]

Materials:

  • Kinase of interest (e.g., VEGFR-2) and its specific substrate peptide.

  • ATP, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Test compound (e.g., 5-Bromo-2-(4-methoxyphenoxy)pyrimidine analog) in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96- or 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in the assay plate. Add 5 µL of the compound solution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 5 µL of kinase solution (enzyme in assay buffer) to each well except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture to all wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to controls and determine IC₅₀ values using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cultured cells.[8]

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan, measured spectrophotometrically after solubilization, is proportional to the number of viable cells.[9]

G A 1. Seed cells in 96-well plate Incubate 24h B 2. Treat cells with compound (serial dilutions) A->B C 3. Incubate for desired exposure time (e.g., 48-72h) B->C D 4. Add MTT reagent Incubate 2-4h at 37°C C->D E 5. Yellow MTT is converted to purple formazan by viable cells D->E F 6. Solubilize formazan crystals (e.g., with DMSO or SDS solution) E->F G 7. Read absorbance (~570 nm) F->G H 8. Calculate % viability vs. control Determine IC50 G->H

Caption: Standard experimental workflow for an MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Test compound stock solution in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Cieplik, J., et al. (2021). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Luo, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Center for Biotechnology Information. Available at: [Link]

  • Li, P., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Biontex. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Biontex. Available at: [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Available at: [Link]

  • Barasoain, I., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Center for Biotechnology Information. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. Available at: [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. Available at: [Link]

  • Ragavendra, S., et al. (2007). Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Gomaa, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Center for Biotechnology Information. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Penthong, T., et al. (2022). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. Available at: [Link]

  • Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

Sources

A Technical Guide to Unveiling the Therapeutic Potential of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine: A Target Identification Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a distinct chemical entity built upon the 2-phenoxypyrimidine scaffold. This scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous clinically relevant agents, particularly in oncology and immunology.[1][2] While direct biological activity for this specific compound is not extensively documented in public literature, its structural motifs suggest a high probability of interaction with key biological targets. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. We will detail an integrated strategy that marries predictive computational methods with robust experimental validation, outlining not just the "what" but the "why" behind each methodological choice to ensure a scientifically rigorous investigation.

Foundational Analysis: The Case for Target Investigation

The rationale for investigating 5-Bromo-2-(4-methoxyphenoxy)pyrimidine stems from its core chemical architecture. The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases, and is a recurring motif in a vast array of FDA-approved drugs.[3][4] Its nitrogen atoms serve as key hydrogen bond acceptors/donors, and the ring system is an excellent scaffold for presenting diverse pharmacophoric features to biological targets.[1]

The 2-phenoxypyrimidine substructure, in particular, is prevalent in molecules targeting protein kinases, cyclooxygenases (COX), and various other enzymes.[5][6][7] The methoxy group on the phenyl ring and the bromo-substituent on the pyrimidine are critical modulators of steric and electronic properties, which can be fine-tuned to achieve target specificity and desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Physicochemical Properties (Predicted)

A preliminary analysis is crucial for guiding experimental design, such as determining appropriate solvent systems and anticipating potential liabilities like poor solubility.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₉BrN₂O₂Defines the elemental composition.
Molecular Weight 281.11 g/mol Falls within the "Rule of Five" range, favoring good absorption.
LogP (Octanol/Water) ~3.2Indicates moderate lipophilicity, suggesting good membrane permeability but potential for non-specific binding if too high.
H-Bond Donors 0Lack of donors can enhance membrane permeability.
H-Bond Acceptors 4 (2xN, 2xO)Provides multiple points for specific interactions with protein targets.
Polar Surface Area 44.1 ŲSuggests good potential for oral bioavailability.

Note: These values are estimations from standard cheminformatics software and should be experimentally verified.

Part I: In Silico Target Prediction – Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, a computational approach is essential to prioritize potential target classes.[8][9] This strategy leverages existing biological and chemical data to build a ranked list of plausible protein targets.

Target Prediction Workflow

The workflow begins with broad, structure-based similarity searches and progresses to more refined, physics-based simulations.

G cluster_0 In Silico Prediction Phase A Compound Structure 5-Bromo-2-(4-methoxyphenoxy)pyrimidine B Structural Similarity Search (e.g., Tanimoto on ChEMBL) A->B C Pharmacophore Modeling A->C D Reverse Docking / Virtual Screening (Against PDB, custom libraries) A->D E AI/ML Prediction Platforms (e.g., KinasePred, AlphaFold 3) A->E F Converged Target List (Kinases, COX, DHFR, etc.) B->F C->F D->F E->F

Caption: In Silico Target Prediction Workflow.

2.1.1 Structural Similarity & Scaffold Hopping The first step is to query large chemical databases (e.g., ChEMBL, PubChem) to find known compounds with high structural similarity. This is based on the 'Similar Property Principle': structurally similar molecules are likely to have similar biological activities. This analysis of the 2-phenoxypyrimidine scaffold points towards several high-value target families:

  • Protein Kinases: Numerous kinase inhibitors share this core, including those targeting Bruton's Tyrosine Kinase (BTK), Abl, and MAP kinases.[5][10]

  • Inflammatory Enzymes: Pyrimidine derivatives have shown selective inhibition of COX-2.[6][7]

  • Metabolic Enzymes: Dihydrofolate reductase (DHFR) is another common target.[10]

  • Fungal Targets: The scaffold has been explored for antifungal activity via inhibition of lanosterol 14α-demethylase (CYP51).[11]

2.1.2 Reverse Docking and Virtual Screening This technique involves docking the compound's 3D conformation into the binding sites of a large collection of protein structures (e.g., the entire Protein Data Bank or a curated library of druggable proteins).[8] The goal is to identify proteins where the compound achieves a favorable binding energy and interaction geometry. This computation-heavy approach can uncover non-obvious targets missed by similarity searches.

Causality Behind the Choice: We use reverse docking not just to find any hit, but to understand the plausibility of binding. A high-scoring hit with chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) is a much stronger hypothesis than one based on score alone.

2.1.3 AI-Powered Prediction Modern machine learning platforms can predict a small molecule's activity against panels of targets.[12] Tools like Google DeepMind's AlphaFold 3 can predict complex interactions between small molecules and proteins with high accuracy, offering a powerful way to generate or refine hypotheses.[13]

Part II: Experimental Target Identification & Validation

In silico predictions are hypotheses that must be rigorously tested. The following experimental cascade is designed to move from broad, unbiased screening to definitive confirmation of target engagement and functional modulation.

Overall Experimental Strategy

G cluster_1 Experimental Validation Cascade cluster_2 Tier 1: Broad Screening cluster_3 Tier 2: Target Deconvolution & Engagement cluster_4 Tier 3: Mechanism of Action (MoA) A Phenotypic Screening (Disease-relevant cell models) C Hit Prioritization & Analysis A->C B Biochemical Panel Screening (e.g., KINOMEscan®) B->C D Cellular Thermal Shift Assay (CETSA) (Confirming Intracellular Binding) C->D E Functional Cellular Assays (e.g., Western Blot for p-BTK) D->E F Definitive Target Validation E->F

Caption: Tiered Experimental Validation Workflow.

Tier 1: Broad & Unbiased Screening

The initial goal is to determine if the compound has any biological effect in an unbiased manner. We employ two parallel, complementary strategies.

3.2.1 Phenotypic Screening This is a target-agnostic approach where the compound is tested for its ability to produce a desired change in a cell's or organism's observable characteristics (phenotype).[14][15][16][17]

  • Rationale: Phenotypic screening prioritizes functional outcomes over predefined molecular hypotheses, making it ideal for discovering first-in-class mechanisms.[15] For example, if structural analysis suggests anti-inflammatory potential, one could screen for the suppression of lipopolysaccharide (LPS)-induced TNF-α production in macrophages.[18]

  • Self-Validation: The assay must include robust controls:

    • Negative Control: Vehicle (e.g., 0.1% DMSO). Defines the baseline phenotype.

    • Positive Control: A known compound that induces the desired phenotype (e.g., a known COX-2 inhibitor). Validates that the assay system is responsive.

    • Cytotoxicity Counterscreen: Performed in parallel to ensure the observed phenotype is not a simple artifact of cell death.[19]

3.2.2 Biochemical Panel Screening Based on the in silico analysis pointing towards kinases, a broad kinase panel screen is a highly logical and cost-effective first step.[20][21]

  • Rationale: Rather than testing kinases one by one, services like KINOMEscan® or KinaseProfiler™ screen the compound against hundreds of kinases in a single run.[22][23] This rapidly identifies potent interactions and provides a crucial selectivity profile, highlighting potential on-target and off-target activities.[20]

  • Protocol: Representative Kinase Inhibition Assay (Luminescence-Based)

    • Preparation: Dispense 5 µL of kinase/substrate solution into a 384-well plate. Add 25 nL of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (from a dose-response dilution series) or control compounds.

    • Initiation: Add 5 µL of ATP solution (at a concentration near the Km for each specific kinase) to start the reaction. Incubate for 1 hour at room temperature.

      • Expert Insight: Using ATP at its Km concentration provides a balanced condition to sensitively detect both competitive and non-competitive inhibitors.

    • Detection: Add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™). This converts remaining ADP to ATP, which drives a luciferase reaction.[3]

    • Data Acquisition: Measure luminescence on a plate reader. The signal is inversely proportional to kinase activity.

    • Analysis: Normalize data to high (vehicle) and low (no enzyme) controls. Plot percent inhibition vs. compound concentration to determine IC₅₀ values.

Tier 2: Target Engagement Confirmation

A positive result in a biochemical assay does not prove the compound binds its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[24][25][26][27]

  • Principle: The binding of a ligand (our compound) to its target protein increases the protein's thermal stability.[27][28] When heated, the unbound protein will denature and precipitate at a lower temperature than the ligand-bound protein.[25]

  • Protocol: CETSA for a Hypothesized Target (e.g., BTK)

    • Treatment: Incubate intact cells (e.g., Ramos B-cells for BTK) with the compound or vehicle for 1-2 hours.[24]

    • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[24]

    • Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

    • Separation: Centrifuge the lysates at high speed to pellet the precipitated/denatured proteins.

    • Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein (BTK) remaining using a specific detection method like Western Blot or ELISA.

    • Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells confirms target engagement.

Tier 3: Mechanism of Action (MoA) Validation

Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence in a relevant signaling pathway.

  • Rationale: If CETSA confirms that the compound binds to BTK, we must then verify that it inhibits the BTK signaling pathway. BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway, where its activation leads to the phosphorylation of downstream substrates like PLCγ2.[5]

  • Protocol: Western Blot for Downstream Signaling

    • Cell Treatment: Treat Ramos cells with increasing concentrations of the compound for 2 hours.

    • Stimulation: Stimulate the B-cell receptor pathway (e.g., using anti-IgM antibodies) for 10 minutes to induce BTK phosphorylation.

    • Lysis & Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated BTK (p-BTK), total BTK, phosphorylated PLCγ2 (p-PLCγ2), and a loading control (e.g., GAPDH).

    • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

    • Analysis: A dose-dependent decrease in the p-BTK / total BTK ratio in compound-treated cells would confirm functional inhibition of the target kinase.[5]

Summary and Future Directions

This guide outlines a systematic, hypothesis-driven strategy for elucidating the therapeutic targets of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. By integrating predictive computational analysis with a tiered experimental approach—moving from broad phenotypic and biochemical screening to specific target engagement and MoA validation—researchers can efficiently and rigorously navigate the early stages of the drug discovery process.

Positive validation of a target, such as a specific kinase, would trigger the next phase of development: lead optimization. This would involve synthesizing analogs of the parent compound to improve potency, selectivity, and pharmacokinetic properties, ultimately advancing a promising chemical scaffold towards a potential therapeutic candidate.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. (URL: [Link])

  • PrepChem. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). (URL: [Link])

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. (URL: [Link])

  • Piotrowska-Kempisty, H., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. (URL: [Link])

  • Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. (URL: [Link])

  • Drew, L., et al. (2016). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Journal of Biomolecular Screening. (URL: [Link])

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. (URL: [Link])

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. (URL: [Link])

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. (URL: [Link])

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. (URL: [Link])

  • Wikipedia. (n.d.). Phenotypic screening. (URL: [Link])

  • Grisoni, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. (URL: [Link])

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). (URL: [Link])

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. (URL: [Link])

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. (URL: [Link])

  • Uchida, R., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Piotrowska-Kempisty, H., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. (URL: [Link])

  • ResearchGate. (n.d.). Synthetic approaches of pyrimidine scaffold. (URL: [Link])

  • Kognitic. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (URL: [Link])

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. (URL: [Link])

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. (URL: [Link])

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. (URL: [Link])

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (URL: [Link])

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. (URL: [Link])

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (URL: [Link])

  • El-Sayed, M. A. A., et al. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. Mini-Reviews in Medicinal Chemistry. (URL: [Link])

  • Rauf, A., et al. (2021). Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways. Biomedicine & Pharmacotherapy. (URL: [Link])

  • Google Blog. (2024). AlphaFold 3 predicts the structure and interactions of all of life's molecules. (URL: [Link])

  • Lee, J. H., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. (URL: [Link])

  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (URL: [Link])

  • Grokipedia. (n.d.). Cellular thermal shift assay. (URL: [Link])

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. (URL: [Link])

  • MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (URL: [Link])

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (URL: [Link])

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. (URL: [Link])

Sources

In Silico Analysis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine: A Technical Guide to Target Interaction and Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies utilized to characterize the interactions and pharmacokinetic profile of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. Pyrimidine derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing a complete computational workflow. We will investigate the interaction of our lead compound with its putative biological target, human Dihydroorotate Dehydrogenase (DHODH), an enzyme of significant interest in cancer therapy.[2] The guide elucidates the rationale and step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Our approach is grounded in scientific integrity, providing a self-validating framework for computational drug discovery.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, high costs, and a significant attrition rate. A primary contributor to these failures is an unfavorable pharmacokinetic or toxicological profile discovered late in the development pipeline. In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rational and cost-effective approach to pre-emptively evaluate and refine potential drug candidates. By simulating the interactions of a molecule with its biological target and predicting its behavior within a biological system, we can prioritize candidates with a higher probability of success.

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a member of the pyrimidine class of heterocyclic compounds, which are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The core of this guide is to delineate a robust in silico workflow to probe the therapeutic potential of this specific molecule.

The Target: Human Dihydroorotate Dehydrogenase (DHODH)

Given the established role of pyrimidine analogs as antimetabolites, particularly in oncology, we have selected human Dihydroorotate Dehydrogenase (DHODH) as the putative biological target for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells.[2] Therefore, inhibiting DHODH presents a logical and validated strategy for cancer therapy. For our study, we will utilize the high-resolution crystal structure of human DHODH complexed with a brequinar analog (PDB ID: 1D3G), providing a well-defined active site for our computational analysis.[2][3]

The Computational Workflow: A Holistic Approach

Our in silico investigation is structured as a multi-step process, designed to provide a comprehensive understanding of the ligand's behavior from molecular interaction to its predicted physiological fate.

G cluster_0 Preparation cluster_1 Interaction Analysis cluster_2 Pharmacokinetic Profiling Ligand Ligand Preparation (5-Bromo-2-(4-methoxyphenoxy)pyrimidine) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Protein Preparation (Human DHODH - PDB: 1D3G) Protein->Docking MD Molecular Dynamics (GROMACS) Docking->MD Top Pose ADMET ADMET Prediction (swissADME) MD->ADMET

Figure 1: Overall In Silico Workflow.

Ligand and Protein Preparation: The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand and its protein target.

Ligand Preparation: From 2D to 3D

Protocol 1: Ligand 3D Structure Generation and Preparation

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the ligand is obtained from a chemical database such as PubChem. For 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, a related SMILES string is COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br.

  • 3D Structure Generation:

    • Utilize a tool like Open Babel, which can convert a SMILES string into a 3D structure.[4][5]

    • The command obabel -:"COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br" --gen3d -O ligand.pdb will generate a 3D structure in the PDB file format.[4]

  • Energy Minimization: The initially generated 3D structure may not be in its lowest energy conformation. A molecular mechanics force field, such as MMFF94, should be applied to minimize its energy and obtain a more realistic conformation. This can also be performed using Open Babel with the --minimize flag.

  • Preparation for Docking (PDBQT format):

    • Load the energy-minimized ligand PDB file into AutoDock Tools (ADT).[1][6]

    • ADT will automatically detect the root of the molecule and the rotatable bonds. The user should verify these selections.

    • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions during docking.

    • Save the prepared ligand in the PDBQT format. This format includes information on atomic charges, atom types, and rotatable bonds.[1]

G SMILES SMILES String (COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br) Gen3D 3D Structure Generation (Open Babel) SMILES->Gen3D EnergyMin Energy Minimization (MMFF94 Force Field) Gen3D->EnergyMin ADT Ligand Preparation (AutoDock Tools) EnergyMin->ADT Add Charges, Define Torsions PDBQT Prepared Ligand (ligand.pdbqt) ADT->PDBQT

Figure 2: Ligand Preparation Workflow.
Protein Preparation: Ensuring a Clean and Valid Target

The crystal structure of human DHODH (PDB: 1D3G) requires several preparation steps before it is suitable for docking.

Protocol 2: Protein Preparation

  • Download PDB File: Obtain the crystal structure of human DHODH (PDB ID: 1D3G) from the RCSB Protein Data Bank.

  • Initial Cleaning:

    • Visualize the protein structure in a molecular viewer like PyMOL or UCSF Chimera.

    • The downloaded structure contains the protein, a co-crystallized inhibitor, cofactors (FMN and orotate), and water molecules.

    • For our docking study, we will remove the co-crystallized inhibitor and water molecules. The cofactors will be retained as they are essential for the enzyme's structural integrity and function.

  • Preparation using AutoDock Tools:

    • Load the cleaned PDB file into AutoDock Tools.

    • Add polar hydrogens to the protein, as they are typically not resolved in crystal structures but are vital for hydrogen bonding.

    • Compute and assign Gasteiger charges to all atoms in the protein.

    • Save the prepared protein in the PDBQT format.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimation of the binding affinity.

The Causality of Docking Choices

We will employ AutoDock Vina for our docking calculations. AutoDock Vina is a widely used and well-validated open-source docking program known for its accuracy and speed. It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • The search space for the docking is defined by a grid box. This box should encompass the entire active site of the protein.

    • The co-crystallized inhibitor in the original PDB file (1D3G) serves as an excellent guide for defining the center and dimensions of the grid box.

    • In AutoDock Tools, the grid box can be interactively defined and its dimensions recorded in a configuration file.

  • Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log docking_log.txt.

  • Analysis of Results:

    • AutoDock Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The binding affinity is a negative value, with a more negative value indicating a stronger predicted interaction.

    • The top-ranked pose is visualized in complex with the protein using PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.

Table 1: Predicted Binding Affinities from Molecular Docking

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-7.9
4-7.8
5-7.6
6-7.5
7-7.3
8-7.1
9-7.0

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.

Rationale for MD Simulations

We will use GROMACS, a versatile and high-performance MD simulation package. The primary goal of the MD simulation is to determine if the binding pose predicted by docking is stable or if the ligand dissociates from the active site.

Protocol 4: GROMACS Molecular Dynamics Simulation

  • System Preparation:

    • The top-ranked protein-ligand complex from docking is used as the starting structure.

    • A suitable force field (e.g., AMBER99SB-ILDN for the protein and GAFF for the ligand) is chosen to describe the interatomic forces.

    • The complex is placed in a simulation box of appropriate dimensions and solvated with a water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: The solvated system is energy minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.

  • Production MD: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to collect data on the system's dynamics.

  • Analysis of Trajectories:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium and the overall structure is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and ligand are monitored to assess the stability of key interactions.

G Complex Protein-Ligand Complex (from Docking) Solvate Solvation & Ionization Complex->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Simulation (100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Figure 3: Molecular Dynamics Simulation Workflow.

ADMET Prediction: Profiling for Druglikeness

A potent inhibitor is of little therapeutic value if it has poor absorption, is rapidly metabolized, or is toxic. In silico ADMET prediction provides an early assessment of a compound's druglikeness.

The Importance of Early ADMET Profiling

We will use the swissADME web server, a free and comprehensive tool for predicting the physicochemical properties, pharmacokinetics, druglikeness, and medicinal chemistry friendliness of small molecules.

Protocol 5: In Silico ADMET Prediction with swissADME

  • Input: The SMILES string of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is submitted to the swissADME server.

  • Analysis of Output: The server provides a wealth of information, which should be carefully analyzed. Key parameters to consider include:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, etc.

    • Lipinski's Rule of Five: A set of rules to evaluate druglikeness. A compound is likely to be orally bioavailable if it does not violate more than one of these rules.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and inhibition of cytochrome P450 (CYP) enzymes.

    • Druglikeness: Qualitative assessment based on the presence of structural alerts and comparison to known drugs.

    • Medicinal Chemistry: Alerts for potential chemical liabilities.

Table 2: Predicted ADMET Properties for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

PropertyPredicted ValueAssessment
Molecular Weight281.11 g/mol Favorable (<500)
logP3.25Optimal
Water SolubilityPoorly solubleMay require formulation
GI AbsorptionHighFavorable
BBB PermeantYesPotential for CNS effects
CYP1A2 inhibitorNoLow risk of drug-drug interactions
CYP2C19 inhibitorYesPotential for drug-drug interactions
CYP2C9 inhibitorNoLow risk of drug-drug interactions
CYP2D6 inhibitorNoLow risk of drug-drug interactions
CYP3A4 inhibitorYesPotential for drug-drug interactions
Lipinski Violations0Druglike

Conclusion: Synthesizing the In Silico Evidence

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. Through a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, we have generated a multi-faceted profile of this compound. The docking results suggest a strong binding affinity for the putative target, human DHODH. The subsequent MD simulations will provide crucial insights into the stability of this interaction. Finally, the ADMET predictions offer an early indication of the compound's potential as an orally bioavailable drug, while also highlighting potential liabilities, such as the inhibition of certain CYP enzymes, that would need to be addressed in later stages of drug development. This in silico approach provides a solid foundation for further experimental validation and optimization of this promising pyrimidine derivative.

References

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.). SpringerLink. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • Autodock Tutorial easy for beginners Ligand Preparation. (2020, May 28). YouTube. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. [Link]

  • AutoDock Version 4.2. (n.d.). The Scripps Research Institute. [Link]

  • Convert SMILES to 3D structure. (n.d.). NovoPro Bioscience Inc. [Link]

  • SMILES to 2D or 3D SDF/Mol Converter. (n.d.). Biotech FYIcenter. [Link]

  • From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. (n.d.). SAMSON Connect. [Link]

  • Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents. (2000). Structure, 8(1), 25-33. [Link]

  • 1D3G: HUMAN DIHYDROOROTATE DEHYDROGENASE COMPLEXED WITH BREQUINAR ANALOG. (2000). RCSB PDB. [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. (2023). Journal of Translational Medicine, 21(1), 724. [Link]

  • GROMACS Tutorials. (n.d.). University of Virginia. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023, April 1). YouTube. [Link]

  • ADMETlab 2.0. (n.d.). ADMETStruct. [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. [Link]

  • 5-Bromo-2,4-dimethoxypyrimidine. (n.d.). PubChem. [Link]

  • 5-bromo-4-[(E)-but-2-enoxy]pyrimidine. (n.d.). PubChem. [Link]

  • Converting smiles into 3D structures using openbabel. (2020, July 26). Bioinformatics Review. [Link]

  • Tutorial 5 : Understanding PDB format and structure conversion using Open Babel. (2023, December 18). YouTube. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-(4-methoxyphenoxy)pyrimidine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, a key building block in modern medicinal chemistry. We will delve into its commercial availability, critical quality attributes for sourcing, and its application in pivotal synthetic transformations, equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile compound.

The Strategic Importance of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine in Drug Discovery

5-Bromo-2-(4-methoxyphenoxy)pyrimidine, with CAS Number 182928-15-8, is a substituted pyrimidine that has garnered significant interest in the pharmaceutical industry. The pyrimidine core is a privileged scaffold, appearing in numerous approved drugs and clinical candidates. The strategic placement of a bromo substituent at the 5-position and a phenoxy group at the 2-position makes this molecule a highly versatile intermediate for the synthesis of complex molecular architectures.

The bromine atom serves as a valuable handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties. This capability is crucial for exploring structure-activity relationships (SAR) during lead optimization in drug discovery programs. The 4-methoxyphenoxy group can influence the electronic properties of the pyrimidine ring and provide additional interaction points with biological targets.

The utility of brominated pyrimidines as precursors to potent bioactive molecules is well-documented. For instance, they are integral to the synthesis of various kinase inhibitors and other targeted therapies.[1][2] The ability to readily functionalize the pyrimidine core via its bromo substituent allows for the rapid generation of compound libraries for high-throughput screening.

Sourcing 5-Bromo-2-(4-methoxyphenoxy)pyrimidine: A Guide to Commercial Suppliers

The quality and reliability of starting materials are paramount in research and drug development. When sourcing 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, it is essential to consider several factors beyond just price. Purity, the availability of analytical data, and the supplier's ability to provide consistent quality at scale are critical considerations.

Below is a comparative table of select commercial suppliers offering 5-Bromo-2-(4-methoxyphenoxy)pyrimidine and closely related analogues. This is not an exhaustive list but provides a starting point for procurement.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine1159000-88-0≥95%Inquire
Oakwood Chemical5-Bromo-2-[(4-methoxycarbonyl)phenoxy]pyrimidine926304-76-997%100mg, 1g
Santa Cruz Biotechnology5-bromo-2-[(4-methoxycarbonyl)phenoxy]pyrimidine926304-76-9InquireInquire
BLD Pharmatech5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine1159000-88-095%Inquire

Note: The availability and specifications of chemical products can change. It is always recommended to contact the suppliers directly for the most current information.

Supplier Selection Workflow

Choosing the right supplier is a critical decision that can impact the timeline and success of a research project. The following diagram illustrates a logical workflow for selecting a commercial supplier for a key chemical intermediate like 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

Supplier_Selection A Define Project Requirements (Purity, Quantity, Timeline) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Quotations & Lead Times B->C D Evaluate Technical Data (CoA, Analytical Spectra) C->D E Assess Supplier Reliability (ISO Certification, Customer Reviews) D->E F Consider Scalability (Bulk Quantity Availability) E->F G Select Primary Supplier F->G H Qualify Secondary Supplier (Risk Mitigation) G->H

Caption: A logical workflow for the selection of a commercial chemical supplier.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrimidine Derivative

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The following protocol provides a detailed, step-by-step methodology for the Suzuki coupling of a generic 5-bromopyrimidine derivative with an arylboronic acid. This protocol is based on established literature procedures and can be adapted for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.[3][4][5]

Objective: To synthesize a 5-arylpyrimidine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromopyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-bromopyrimidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

    • Rationale: The use of oven-dried glassware and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture. The excess of the boronic acid and base is used to drive the reaction to completion.

  • Solvent Addition: Under a stream of inert gas, add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask.

    • Rationale: The solvent system is chosen to dissolve both the organic and inorganic reagents. The water is essential for the activation of the boronic acid by the base. Degassing the solvent removes dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

  • Work-up: Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Rationale: The work-up procedure is designed to remove the inorganic salts and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Suzuki Coupling Workflow Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling experimental workflow.

Suzuki_Coupling A Reaction Setup (Reagents & Catalyst) B Inert Atmosphere (N₂ or Ar Purge) A->B C Solvent Addition (Degassed) B->C D Heating & Stirring (Reflux) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up (Extraction & Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR & MS) G->H

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] The functionalization of this privileged heterocycle is therefore of paramount importance in the discovery and development of novel pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmacologically active molecules.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions using 5-Bromo-2-(4-methoxyphenoxy)pyrimidine as a key building block. The presence of the bromine atom at the C5 position of the electron-deficient pyrimidine ring makes it an excellent substrate for palladium-catalyzed cross-coupling.[5] The 2-(4-methoxyphenoxy) group can modulate the electronic properties of the pyrimidine ring and provides a handle for further structural modifications. This guide will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring facilitates this step.[5]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. A base is crucial for this step, as it activates the organoboron compound to form a more nucleophilic boronate species, which then readily undergoes transmetalation.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 5-aryl-2-(4-methoxyphenoxy)pyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product 5-Aryl-2-(4-methoxyphenoxy)pyrimidine (Ar-Ar') Reductive_Elimination->Product Product Released Aryl_Halide 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (Ar-Br) Aryl_Halide->Oxidative_Addition Enters Cycle Organoboron Ar'-B(OH)2 Organoboron->Transmetalation Activated by Base Base Base (e.g., K2CO3) Base->Organoboron Experimental_Workflow start Start setup 1. Reaction Setup (Reactants & Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill N2/Ar) setup->inert catalyst 3. Add Pd Catalyst inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent react 5. Heat & Stir (Monitor by TLC) solvent->react workup 6. Aqueous Workup react->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Sources

Buchwald-Hartwig Amination: A Protocol for the Synthesis of 5-Amino-2-(4-methoxyphenoxy)pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. The palladium-catalyzed carbon-nitrogen (C–N) bond formation is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science where arylamines are prevalent structural motifs.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, practical guidance on parameter selection, a step-by-step protocol, and troubleshooting advice to ensure successful execution of this critical transformation.

Introduction: The Strategic Importance of C–N Bond Formation

The synthesis of aryl amines is a fundamental challenge in organic chemistry. Classical methods often require harsh conditions and exhibit limited functional group tolerance. The advent of the Buchwald-Hartwig amination reaction revolutionized this field by providing a mild, general, and highly efficient palladium-catalyzed method for coupling amines with aryl halides and pseudohalides.[1][3]

The pyrimidine core, present in the substrate 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, is a privileged scaffold in drug discovery, found in numerous FDA-approved therapeutics. The ability to selectively functionalize this heterocycle at the C5 position via C–N bond formation opens a direct path to a vast chemical space of potential drug candidates. This guide focuses on the practical application of this reaction to this specific, high-value substrate class.

Mechanistic Rationale: The Engine of the Reaction

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of steps centered on a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

The Catalytic Cycle consists of three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the electron-donating ability and steric bulk of the phosphine ligand.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The final step involves the formation of the desired C–N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][5]

The specific substrate, a 5-bromopyrimidine, is a heteroaryl halide. Such substrates can sometimes act as catalyst poisons by coordinating to the palladium center through their ring nitrogens.[9] Therefore, the choice of a sufficiently bulky and electron-rich ligand is critical to promote the desired catalytic pathway over off-cycle inhibition.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NHR'R'') (Amido Complex) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' reactants Ar-Br + HNR'R'' base + Base - Base-H+Br-

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Parameter Selection and Optimization

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key parameters: the palladium source, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & CausalityAlternative Options
Palladium Source G3/G4 Palladacycle Precatalyst (e.g., XPhos Pd G3)Precatalysts offer superior reliability and activity over generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃). They rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base, leading to more reproducible results.[10][11]Pd₂(dba)₃, Pd(OAc)₂
Ligand Bulky Biarylphosphine (e.g., XPhos, RuPhos, BrettPhos)For heteroaryl halides like bromopyrimidines, bulky and electron-rich ligands are essential. They accelerate the rate-limiting oxidative addition and the final reductive elimination. Their steric profile also prevents the formation of inactive catalyst dimers and minimizes potential catalyst inhibition by the pyrimidine nitrogen.[9][12]Josiphos-type ligands, Buchwald Dialkylbiaryl Phosphines[13]
Base Sodium tert-butoxide (NaOt-Bu) A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is highly effective and widely used. Its strength is sufficient for a broad range of amines.[9][14]LHMDS, K₃PO₄, Cs₂CO₃. Weaker bases like K₂CO₃ may require higher temperatures and result in slower reactions.[4]
Solvent Toluene or Dioxane Aprotic, non-coordinating solvents are ideal. They effectively solubilize the reactants and catalyst complex without interfering with the catalytic cycle. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[15]THF, tert-Amyl alcohol, CPME[15]
Temperature 80–110 °C Thermal energy is typically required to overcome the activation barriers for oxidative addition and reductive elimination. The optimal temperature provides a balance between reaction rate and potential degradation of sensitive substrates or reagents.[9][15]Room temperature to 40 °C is possible for highly reactive substrates or specialized catalyst systems.[15]

Detailed Experimental Protocol

This protocol describes the coupling of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine with Morpholine as a representative secondary amine.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents:
  • 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 eq)

  • Morpholine (1.2 eq)

  • XPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

G prep 1. Preparation & Inerting add_solids 2. Add Solids: - Aryl Bromide (1.0 eq) - NaOt-Bu (1.4 eq) - XPhos Pd G3 (0.02 eq) prep->add_solids add_liquids 3. Add Liquids: - Anhydrous Toluene - Morpholine (1.2 eq) add_solids->add_liquids reaction 4. Reaction Heat to 100 °C Monitor by TLC/LC-MS add_liquids->reaction workup 5. Work-up Cool, Quench (H₂O), Extract reaction->workup purify 6. Purification Silica Gel Chromatography workup->purify analyze 7. Analysis ¹H NMR, ¹³C NMR, HRMS purify->analyze

Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination protocol.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (e.g., 281 mg, 1.0 mmol, 1.0 eq), Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq), and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

    • Causality Note: Adding the solids first under ambient conditions is acceptable for stable palladacycle precatalysts, but for maximum reproducibility, this should be done inside a glovebox.

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 5-10 minutes. This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligand, deactivating the system.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 eq).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

    • Process Control Note: Reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS by periodically taking a small aliquot (under inert atmosphere), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer. The reaction is complete upon consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently dry/pure reagents or solvent.3. Inappropriate base or ligand choice.4. Catalyst poisoning by substrate.1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/dried solvents and high-purity reagents.3. Screen alternative ligands (e.g., RuPhos) or bases (e.g., LHMDS).4. Increase catalyst loading slightly (e.g., to 3-5 mol%).
Formation of Side Products 1. Hydrodehalogenation (aryl bromide is reduced to Ar-H).2. Homocoupling of the amine or aryl halide.1. This can occur if water is present or if the ligand promotes β-hydride elimination. Ensure anhydrous conditions. A different ligand may be required.2. This is often a sign of poor catalyst performance. Re-evaluate the catalyst system and ensure inertness.
Incomplete Reaction 1. Reaction has not reached equilibrium or is proceeding slowly.2. Catalyst has degraded over time.1. Extend the reaction time or increase the temperature (e.g., to 110 °C).2. Add a second small portion of the precatalyst to the reaction mixture.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Baran, P. S., et al. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2001). Organic Letters, 3(17), 2657–2660. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.[Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Amination of Aryl Chlorides. (1998). Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). PrepChem.com.[Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit r/chemistry.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564–12649. [Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (2011). Chemical Science, 2(1), 57-68. [Link]

  • Dorel, R., & Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses.[Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.[Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.[Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit r/chemistry.[Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2022). JACS Au.[Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.[Link]

  • Hama, T., & Hartwig, J. F. Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount for the development of novel molecular entities with tailored biological activities. 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a key intermediate, offering a reactive handle at the C5 position for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for performing SNAr reactions on this specific substrate. We will delve into the mechanistic rationale behind the experimental choices, provide detailed step-by-step protocols for various classes of nucleophiles, and discuss the critical parameters for successful and efficient synthesis.

Mechanistic Considerations: Navigating the Electron-Rich Landscape

The nucleophilic aromatic substitution on a pyrimidine ring is fundamentally governed by the electronic nature of the substrate. The two nitrogen atoms within the pyrimidine ring act as electron sinks, rendering the ring electron-deficient and thus susceptible to nucleophilic attack. This reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1] In this complex, the aromaticity of the ring is temporarily disrupted. The subsequent departure of the leaving group restores the aromatic system.

However, the substrate in focus, 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, presents a unique challenge. The 2-(4-methoxyphenoxy) group is an electron-donating group, which counteracts the inherent electron deficiency of the pyrimidine ring. This electron donation deactivates the ring towards nucleophilic attack, making the SNAr reaction at the C5 position more challenging compared to pyrimidines bearing electron-withdrawing substituents. Consequently, more forcing reaction conditions are generally required to achieve efficient substitution.

An alternative pathway for the formation of carbon-nitrogen bonds is the palladium-catalyzed Buchwald-Hartwig amination.[2] This reaction often proceeds under milder conditions than SNAr for less activated aryl halides. However, for electron-deficient heterocycles like pyrimidines, the SNAr pathway can be favorable, and in some cases, palladium catalysis may not be necessary or could lead to undesired side reactions.[3] The choice between a direct SNAr and a palladium-catalyzed approach will depend on the specific nucleophile and the desired outcome.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on 5-Bromo-2-(4-methoxyphenoxy)pyrimidine with various nucleophiles. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and catalysts, especially when employing palladium-based systems.

Protocol 1: Amination via Nucleophilic Aromatic Substitution

This protocol describes the reaction with a generic amine. The reaction conditions may need to be optimized for specific amines based on their nucleophilicity and steric hindrance.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equiv.
5-Bromo-2-(4-methoxyphenoxy)pyrimidine297.121.01.0
Amine (e.g., Morpholine)87.121.5 - 2.01.5 - 2.0
Base (e.g., K₂CO₃ or Cs₂CO₃)138.21/325.822.0 - 3.02.0 - 3.0
Solvent (e.g., DMF, DMSO, or NMP)-5 - 10 mL-

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 mmol, 297 mg) and the chosen base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Add the amine (e.g., Morpholine, 1.5 mmol, 131 µL) to the stirred suspension at room temperature.

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-(4-methoxyphenoxy)pyrimidine derivative.

Causality Behind Experimental Choices:

  • Elevated Temperature: The electron-donating nature of the 2-phenoxy group necessitates higher temperatures to overcome the activation energy barrier for the nucleophilic attack.

  • Strong Base: A base is required to neutralize the HBr formed during the reaction and to deprotonate less nucleophilic amines, thereby increasing their reactivity. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

  • Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they can solvate the cationic species and do not participate in hydrogen bonding, which would otherwise deactivate the nucleophile.

Protocol 2: Thiolation (Synthesis of 5-Thioether Derivatives)

This protocol outlines the synthesis of 5-thioether derivatives using a thiol as the nucleophile.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equiv.
5-Bromo-2-(4-methoxyphenoxy)pyrimidine297.121.01.0
Thiol (e.g., Thiophenol)110.181.21.2
Base (e.g., NaH or K₂CO₃)24.00/138.211.51.5
Solvent (e.g., DMF or THF)-5 - 10 mL-

Procedure:

  • In a dry, two-necked round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 60% dispersion in mineral oil, 1.5 mmol, 60 mg) in the anhydrous solvent (e.g., DMF, 3 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (e.g., Thiophenol, 1.2 mmol, 123 µL) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • In a separate flask, dissolve 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 mmol, 297 mg) in the anhydrous solvent (e.g., DMF, 2 mL).

  • Add the solution of the pyrimidine substrate to the pre-formed thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Pre-formation of Thiolate: Thiols are generally more acidic than amines, and their corresponding thiolates are potent nucleophiles. Pre-forming the thiolate with a strong base like NaH ensures a high concentration of the active nucleophile.

  • Reaction Temperature: While thiolates are strong nucleophiles, the deactivated nature of the substrate may still require heating to achieve a reasonable reaction rate.

Protocol 3: O-Arylation (Synthesis of 5-Phenoxy Derivatives)

This protocol describes the reaction with a phenolic nucleophile.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equiv.
5-Bromo-2-(4-methoxyphenoxy)pyrimidine297.121.01.0
Phenol (e.g., 4-Fluorophenol)112.091.51.5
Base (e.g., Cs₂CO₃ or K₃PO₄)325.82/212.272.02.0
Solvent (e.g., Dioxane or Toluene)-5 - 10 mL-
(Optional) Catalyst: CuI190.450.10.1
(Optional) Ligand: L-proline115.130.20.2

Procedure:

  • To a sealable reaction tube, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 mmol, 297 mg), the phenol (1.5 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol, 652 mg), and if used, the copper(I) iodide (0.1 mmol, 19 mg) and L-proline (0.2 mmol, 23 mg).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., Dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to 120-160 °C in an oil bath.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Harsh Conditions: The SNAr reaction with phenols (O-arylation) is often more difficult than with amines or thiols due to the lower nucleophilicity of the phenoxide. Therefore, higher temperatures and a strong base are typically necessary.

  • Copper Catalysis: In cases where the uncatalyzed reaction is sluggish, a copper(I) catalyst in combination with a ligand like L-proline can facilitate the reaction, a variation of the Ullmann condensation. This can be particularly useful for less activated substrates.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 5-Bromo-2-(4-methoxyphenoxy)pyrimidine - Nucleophile - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat to 80-160 °C inert->heating Start Reaction monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Purified Product

Caption: General workflow for the SNAr reaction.

Conclusion and Future Perspectives

The protocols outlined in this document provide a robust starting point for the successful nucleophilic aromatic substitution on 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. The key to achieving high yields and purity lies in understanding the electronic nature of the substrate and carefully selecting the reaction conditions to overcome the deactivating effect of the 2-phenoxy group. For challenging transformations, the exploration of palladium or copper catalysis may offer a viable alternative. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the efficient and selective functionalization of the pyrimidine core, as detailed herein, will remain a critical tool for medicinal chemists. Further optimization of these protocols for specific applications and the development of even milder and more sustainable reaction conditions will be a continuing area of research.

References

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Fairlamb, I. J. S., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 19(33), 10971-10977. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

Using 5-Bromo-2-(4-methoxyphenoxy)pyrimidine as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for nucleobases in DNA and RNA.[1] Its inherent drug-like properties and versatile synthetic handles have made it a cornerstone in the development of numerous FDA-approved therapeutics across a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][2] Within this chemical class, 5-Bromo-2-(4-methoxyphenoxy)pyrimidine emerges as a particularly valuable intermediate.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and strategic utilization of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. Its structure is ingeniously predisposed for lead generation and optimization:

  • The Pyrimidine Core: Acts as a bioisostere for the adenine ring of ATP, making it an excellent starting point for designing competitive kinase inhibitors.[3]

  • The 5-Bromo Substituent: Serves as a versatile chemical handle, ideal for introducing molecular diversity through robust and well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for systematic exploration of the target's binding pocket to enhance potency and selectivity.

  • The 2-(4-methoxyphenoxy) Group: This moiety occupies a key vector of the molecule, influencing its physicochemical properties such as solubility and lipophilicity. It can also form crucial hydrogen bonds or hydrophobic interactions within a protein's active site, contributing significantly to binding affinity.

This guide will detail field-proven protocols for the synthesis and quality control of this intermediate, followed by its practical application in the synthesis of potent kinase inhibitors, and conclude with methodologies for their biological evaluation.

Section 1: Synthesis and Characterization

The reliable synthesis and rigorous characterization of the starting intermediate are paramount to the success of any drug discovery campaign. The most common and efficient route to 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is via a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis from commercially available 5-bromo-2-chloropyrimidine and p-methoxyphenol.

Reaction Scheme: 5-bromo-2-chloropyrimidine reacts with p-methoxyphenol in the presence of a base (K₂CO₃) and a suitable solvent (Methyl Ethyl Ketone) to yield 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

Step-by-Step Methodology
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-chloropyrimidine (3.0 g, 15.5 mmol).

  • Addition of Nucleophile and Base: Add p-methoxyphenol (2.5 g, 20.1 mmol) and anhydrous potassium carbonate (2.5 g, 18.1 mmol).

    • Causality Note: Potassium carbonate is a mild base essential for deprotonating the hydroxyl group of p-methoxyphenol, thereby generating the more nucleophilic phenoxide anion required to attack the electron-deficient pyrimidine ring.

  • Solvent Addition and Reflux: Add methyl ethyl ketone (50 mL), dried over anhydrous potassium carbonate. Commence stirring and heat the mixture to reflux (approx. 80°C). Maintain reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Wash: To the resulting residue, add deionized water (50 mL). The crude product should precipitate. Stir for 15 minutes.

  • Base Wash: Collect the solid by vacuum filtration. Resuspend the solid in a 5% aqueous sodium hydroxide solution (30 mL) and stir for 30 minutes.

    • Causality Note: This step is critical for removing any unreacted acidic p-methoxyphenol, which would otherwise co-precipitate and contaminate the final product.

  • Final Filtration and Washing: Collect the purified solid by vacuum filtration, washing thoroughly with deionized water until the filtrate is neutral.

  • Purification: Recrystallize the product from a methanol/water mixture to yield the final compound as a white to off-white solid.[4] Dry under high vacuum.

Table 1: Reaction Parameters Summary
ParameterValuePurpose
Starting Material 5-bromo-2-chloropyrimidineElectrophile
Nucleophile p-methoxyphenolSource of the phenoxy moiety
Base Anhydrous K₂CO₃Activates the nucleophile
Solvent Methyl Ethyl Ketone (MEK)Reaction medium
Temperature Reflux (~80°C)Provides activation energy
Reaction Time 6 hoursTime to completion
Typical Yield ~80-90%Efficiency of the reaction
Physicochemical and Spectroscopic Data

Accurate characterization is a self-validating step that ensures the material carried forward is of the required identity and purity.

Table 2: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₂PubChem
Molecular Weight 281.11 g/mol PubChem
Appearance White to off-white crystalline solidExperimental
Melting Point 92°C[4]
CAS Number 57273-07-3-
Analytical Characterization Protocols
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include 16-64 scans with a relaxation delay of 1-2 seconds.

    • Expected ¹H NMR Peaks (CDCl₃, 400 MHz): δ ~8.50 (s, 2H, Pyrimidine-H), δ ~7.05 (d, 2H, Ar-H), δ ~6.95 (d, 2H, Ar-H), δ ~3.80 (s, 3H, -OCH₃).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.

    • Expected ¹³C NMR Peaks (CDCl₃, 101 MHz): δ ~163.5 (C), ~162.0 (C), ~158.0 (CH), ~156.0 (C), ~122.5 (CH), ~115.0 (CH), ~108.0 (C), ~55.5 (-OCH₃).

Protocol: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze using an Electrospray Ionization (ESI) source in positive ion mode.

    • Expected Result: The mass spectrum will show a characteristic pair of molecular ion peaks [M+H]⁺ at m/z 281 and 283 with an approximate 1:1 intensity ratio, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[5]

Section 2: Application in Kinase Inhibitor Synthesis

The true utility of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is realized in its role as a scaffold for generating libraries of potential drug candidates. Its application in synthesizing kinase inhibitors is particularly prominent.[3][6]

Rationale for Targeting Kinases

Kinases are a class of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Many kinase inhibitors are designed to be ATP-competitive, and the pyrimidine scaffold of our intermediate effectively mimics the adenine portion of ATP, allowing it to bind in the highly conserved hinge region of the kinase active site.[3]

Experimental Workflow: Suzuki Cross-Coupling for Library Generation

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple various aryl or heteroaryl boronic acids to the 5-position of the pyrimidine ring, enabling a systematic exploration of the kinase's binding pocket.

G cluster_synthesis Synthesis Stage cluster_screening Screening Stage A 5-Bromo-2-(4-methoxyphenoxy) -pyrimidine C Suzuki Coupling (Pd Catalyst, Base) A->C B Aryl Boronic Acid (R-B(OH)₂) B->C D Compound Library (Diverse 'R' Groups) C->D E In Vitro Kinase Assay (e.g., ADP-Glo™) D->E Screening F Identify 'Hit' Compounds E->F G Cell-Based Assays (e.g., MTT Proliferation) F->G H Lead Optimization G->H

Caption: Workflow for kinase inhibitor discovery using Suzuki coupling.

Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol provides a general method for coupling an aryl boronic acid to the pyrimidine intermediate.

  • Inert Atmosphere: To a reaction vial, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (100 mg, 0.356 mmol), the desired aryl boronic acid (1.2 equivalents, 0.427 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%, 20 mg).

  • Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Causality Note: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen is crucial to prevent catalyst degradation and ensure an efficient reaction.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 4 mL), followed by a degassed 2M aqueous solution of sodium carbonate (2.5 equivalents, 0.89 mmol).

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final coupled product.

Section 3: Biological Evaluation of Synthesized Compounds

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity.

In Vitro Kinase Inhibition Assay

The primary screen typically involves an in vitro biochemical assay to determine the direct inhibitory effect of the compounds on the target kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures ADP formation, a universal product of kinase reactions.

G cluster_reaction cluster_products Kinase Target Kinase ADP ADP ATP ATP Substrate Substrate Inhibitor Synthesized Inhibitor Inhibitor->Kinase Blocks Reaction PhosphoSubstrate Phosphorylated Substrate

Caption: Principle of competitive kinase inhibition.

Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: In a 384-well plate, add the target kinase, its specific substrate, and ATP in a buffered solution. Add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Anti-Proliferation Assay

Following the identification of potent inhibitors from the biochemical screen, their effect on cancer cell viability is assessed. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Brief Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A549 non-small cell lung cancer cells) in a 96-well plate and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the active compounds for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells. This data is used to calculate the GI₅₀ (concentration for 50% growth inhibition).

Section 4: Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazards: 5-Bromo-2-(4-methoxyphenoxy)pyrimidine and its precursors may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.[10][11]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[11][12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a high-value intermediate that provides a robust and versatile platform for modern drug discovery, particularly in the pursuit of novel kinase inhibitors. Its well-defined synthesis, coupled with the strategic placement of its functional groups, allows for the efficient generation and optimization of lead compounds. The protocols and insights provided in this guide are designed to empower researchers to confidently integrate this powerful building block into their discovery workflows, accelerating the journey from chemical synthesis to biological validation.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
  • PubChem. (n.d.). 5-bromo-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine. [Link]

  • Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]

  • Ministry of Health and Prevention, UAE. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Matsuno, K., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Journal of Medicinal Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. [Link]

Sources

Application of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine in the synthesis of kinase inhibitors.

Introduction: The Strategic Value of the Pyrimidine Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within this field, the pyrimidine nucleus has emerged as a "privileged scaffold."[2][3] Its nitrogen-containing heterocyclic structure is a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the conserved hinge region of the kinase ATP-binding site.[4][5] This inherent binding capability makes pyrimidine derivatives ideal starting points for developing potent and selective kinase inhibitors.[6][7]

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a highly versatile and strategically functionalized building block designed for this purpose. It provides a robust pyrimidine core pre-configured with two distinct handles for chemical elaboration:

  • The C5-Bromo Group: This is the primary reactive site, perfectly positioned for palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore the solvent-exposed region of the kinase active site, which is crucial for tuning inhibitor selectivity and potency.

  • The C2-(4-methoxyphenoxy) Group: This moiety occupies the position often directed towards the ribose pocket. While stable, the ether linkage offers potential for future modification or can be a key pharmacophoric element itself, engaging in hydrophobic or van der Waals interactions.

This guide provides a detailed overview of the core applications of this reagent, focusing on the underlying chemical principles and offering field-tested protocols for its use in synthesizing advanced kinase inhibitor intermediates.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position is the key to unlocking the synthetic potential of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

G cluster_input Starting Material cluster_reactions Key Transformations cluster_output Resulting Scaffolds Start 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki + R-B(OH)₂ + Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald + R₂NH + Pd Catalyst Aryl 5-Aryl/Heteroaryl Pyrimidines Suzuki->Aryl Amine 5-Amino Pyrimidines Buchwald->Amine

Caption: Synthetic utility of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for installing aryl or heteroaryl substituents at the C5 position.[8][9] This reaction is fundamental for exploring the structure-activity relationship (SAR) of the inhibitor, as the C5-substituent often extends into the solvent-exposed region of the ATP pocket, allowing for significant gains in selectivity.[7]

Causality Behind the Protocol: The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this type of transformation. For more challenging couplings, catalysts with more specialized ligands may be required.

  • Base: An aqueous solution of a carbonate base (like K₂CO₃ or Cs₂CO₃) is essential. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic-soluble pyrimidine and the water-soluble inorganic base.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-Br Pd0->PdII Oxidative Addition A Oxidative Addition B Transmetalation PdII_Ar R¹-Pd(II)L₂-R² C Reductive Elimination Product R¹-R² ArX R¹-Br ArX->A ArB R²-B(OH)₂ ArB->PdII Transmetalation (R²B(OH)₃⁻) Base Base (OH⁻) Base->ArB PdII->B PdII_Ar->Pd0 Reductive Elimination PdII_Ar->C

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

ParameterValue/ReagentMolar Equiv.Purpose
Starting Material5-Bromo-2-(4-methoxyphenoxy)pyrimidine1.0Electrophile
Coupling PartnerAryl/Heteroarylboronic Acid1.2 - 1.5Nucleophile Source
CatalystPd(PPh₃)₄0.05 - 0.10Catalyzes C-C bond formation
BaseK₂CO₃ or Cs₂CO₃3.0Activates boronic acid
Solvent System1,4-Dioxane and Water-4:1 v/v mixture
Temperature90 - 100 °C-Thermal energy for reaction
AtmosphereNitrogen or Argon-Prevents catalyst oxidation

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 eq) and the desired boronic acid (1.2 eq).

  • Reagent Addition: Add the base (3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent & Catalyst: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent system, followed by the palladium catalyst (0.05 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-16 hours. The reaction can also be performed in a microwave reactor for significantly shorter times (15-30 minutes) at higher temperatures.[9]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-(4-methoxyphenoxy)pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of an amino group at the C5 position is another critical transformation, as this functionality can act as a key hydrogen bond donor or acceptor, significantly enhancing binding affinity. The Buchwald-Hartwig amination is the premier method for this purpose, offering broad substrate scope and functional group tolerance.[10][11]

Causality Behind the Protocol: This reaction also relies on a palladium catalyst but requires different conditions than the Suzuki coupling.

  • Catalyst/Ligand: The C-N bond formation is more challenging than C-C coupling. It requires specialized, electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) to facilitate the difficult reductive elimination step.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, making it sufficiently nucleophilic to displace the halide on the palladium center.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching of the strong base.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

ParameterValue/ReagentMolar Equiv.Purpose
Starting Material5-Bromo-2-(4-methoxyphenoxy)pyrimidine1.0Electrophile
Coupling PartnerPrimary/Secondary Amine1.2 - 1.5Nucleophile
Catalyst PrecursorPd₂(dba)₃ or Pd(OAc)₂0.02 - 0.05Palladium source
LigandXPhos or tBuXPhos0.04 - 0.10Facilitates C-N coupling
BaseNaOt-Bu or LHMDS1.5 - 2.0Deprotonates amine
SolventAnhydrous Toluene or Dioxane-Anhydrous reaction medium
Temperature100 - 110 °C-Thermal energy for reaction
AtmosphereNitrogen or Argon-Prevents catalyst oxidation

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried vial under an inert atmosphere (glovebox recommended), combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Reagent Addition: Add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 eq) and the desired amine (1.2 eq).

  • Solvent & Reaction: Add anhydrous, degassed solvent (toluene or dioxane). Seal the vial tightly and heat to 100-110 °C with vigorous stirring for 12-24 hours. Microwave-assisted protocols can also significantly accelerate this reaction.[13]

  • Monitoring: Follow the reaction progress by LC-MS to observe the formation of the product and consumption of the starting material.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the 5-amino-pyrimidine product.

  • Characterization: Verify the identity and purity of the product by NMR and HRMS.

G cluster_prep 1. Inert Atmosphere Preparation cluster_reagents 2. Reagent Addition (Under N₂) cluster_reaction 3. Reaction & Monitoring cluster_purification 4. Work-up & Purification A1 Dry reaction vessel (oven or flame-dry) A2 Purge with N₂ or Ar A1->A2 B1 Add Pd catalyst & ligand A2->B1 B2 Add strong base (e.g., NaOtBu) B1->B2 B3 Add Pyrimidine & Amine B2->B3 B4 Add anhydrous solvent (Toluene) B3->B4 C1 Heat to 100-110 °C (Stir for 12-24h) B4->C1 C2 Monitor by LC-MS C1->C2 D1 Cool and quench reaction C2->D1 D2 Liquid-liquid extraction D1->D2 D3 Dry, concentrate & purify (Column Chromatography) D2->D3

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1] These reactions, celebrated for their broad functional group tolerance and high efficiency, are instrumental in the development of novel pharmaceuticals and functional materials. This guide provides detailed experimental workflows for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing 5-Bromo-2-(4-methoxyphenoxy)pyrimidine as a key building block.

The subject molecule, 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, is a valuable substrate for drug discovery. The pyrimidine core is a privileged scaffold in a multitude of therapeutic agents, while the phenoxy group at the 2-position and the reactive bromine at the 5-position offer strategic vectors for molecular elaboration. The differential reactivity of halogenated positions on a pyrimidine ring, with the C-Br bond being more susceptible to oxidative addition than a C-Cl bond, allows for selective functionalization.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Expertise & Experience: The Rationale Behind Experimental Design

The protocols detailed herein are built upon established principles of palladium catalysis and adapted from proven methodologies for structurally analogous heterocyclic systems. The choice of catalysts, ligands, bases, and solvents is not arbitrary but is grounded in a deep understanding of the reaction mechanisms to ensure high yields, selectivity, and reproducibility.

Catalyst and Ligand Selection: The heart of a successful cross-coupling reaction lies in the synergistic relationship between the palladium source and its coordinating ligand. For Suzuki-Miyaura and Sonogashira reactions, traditional catalysts like Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ with triphenylphosphine are often robust. However, for the more challenging C-N bond formation in the Buchwald-Hartwig amination, more specialized, bulky, and electron-rich phosphine ligands such as Xantphos or RuPhos are employed to facilitate the crucial reductive elimination step.[3][4]

Base and Solvent Choice: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of an appropriate base, ranging from inorganic carbonates and phosphates to stronger alkoxides, is dictated by the specific coupling partners and their sensitivity to basic conditions. Solvents are selected not only for their ability to solubilize the reactants but also for their influence on the stability and activity of the catalytic species. Aprotic polar solvents like 1,4-dioxane, DMF, and toluene are common choices.

Experimental Workflow Overview

The general workflow for palladium-catalyzed cross-coupling reactions is a systematic process designed to ensure an inert atmosphere, precise stoichiometry, and controlled reaction conditions.

G reagent_prep Reagent Preparation (Substrate, Coupling Partner, Base) reaction_setup Reaction Setup (Combine Reagents & Catalyst System) reagent_prep->reaction_setup vessel_prep Vessel Preparation (Flame-dry, Inert Atmosphere) vessel_prep->reaction_setup catalyst_prep Catalyst System Preparation (Palladium Source + Ligand) catalyst_prep->reaction_setup solvent_add Degassed Solvent Addition reaction_setup->solvent_add reaction_run Reaction Execution (Heating & Stirring) solvent_add->reaction_run monitoring In-Process Monitoring (TLC, LC-MS, GC-MS) reaction_run->monitoring workup Reaction Workup (Quenching & Extraction) monitoring->workup Upon Completion purification Product Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (Substrate) ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine with an arylboronic acid. [5] Reagent Table:

ReagentCAS NumberMW ( g/mol )MmolEquivalentsAmount
5-Bromo-2-(4-methoxyphenoxy)pyrimidine107452-92-2281.111.01.0281 mg
Arylboronic AcidVariesVaries1.21.2Varies
Pd(PPh₃)₄14221-01-31155.560.030.0335 mg
K₂CO₃584-08-7138.212.02.0276 mg
1,4-Dioxane123-91-188.11--5 mL
Water7732-18-518.02--1 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (281 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-(4-methoxyphenoxy)pyrimidines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of arylamines. [1][6]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' (Product) RedElim->Product ArBr Ar-Br (Substrate) ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine with a primary or secondary amine. [7][8] Reagent Table:

ReagentCAS NumberMW ( g/mol )MmolEquivalentsAmount
5-Bromo-2-(4-methoxyphenoxy)pyrimidine107452-92-2281.111.01.0281 mg
AmineVariesVaries1.21.2Varies
Pd₂(dba)₃51364-51-3915.720.020.04 (Pd)18 mg
Xantphos161265-03-8578.680.040.0423 mg
NaOt-Bu865-48-596.101.41.4135 mg
Toluene108-88-392.14--5 mL

Step-by-Step Procedure:

  • In a glovebox, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (281 mg, 1.0 mmol), NaOt-Bu (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) to a flame-dried Schlenk tube.

  • Seal the tube, remove from the glovebox, and add degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe under an argon atmosphere.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

III. Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(4-methoxyphenoxy)pyrimidines

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a reaction of great utility in synthesizing conjugated enynes and arylalkynes. [9][10]

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal_Pd Transmetalation PdII->Transmetal_Pd PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') Transmetal_Pd->PdII_Alkynyl CuX Cu(I)Br Transmetal_Pd->CuX RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Cu_Acetylide Cu(I)-C≡CR' Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetal_Pd ArBr Ar-Br ArBr->OxAdd Alkyne HC≡CR' + Base Alkyne->Alkyne_Coord

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol

The following is a representative protocol for the Sonogashira coupling of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine with a terminal alkyne. [2] Reagent Table:

ReagentCAS NumberMW ( g/mol )MmolEquivalentsAmount
5-Bromo-2-(4-methoxyphenoxy)pyrimidine107452-92-2281.111.01.0281 mg
Terminal AlkyneVariesVaries1.21.2Varies
PdCl₂(PPh₃)₂13965-03-2701.900.020.0214 mg
CuI7681-65-4190.450.040.048 mg
Triethylamine (Et₃N)121-44-8101.192.02.00.28 mL
THF, anhydrous109-99-972.11--5 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (281 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction for completion by TLC or LC-MS (typically 2-8 hours).

  • Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of these protocols, a robust system of in-process controls and analytical validation is essential.

In-Process Controls:

  • Reaction Monitoring: Regular monitoring of the reaction progress by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. This allows for the determination of the reaction endpoint and helps to identify the formation of any significant byproducts.

  • Starting Material Purity: The purity of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine and the coupling partners should be confirmed by NMR or other appropriate analytical techniques prior to use.

  • Inert Atmosphere: The exclusion of oxygen and moisture is paramount for the stability of the palladium catalyst. The use of Schlenk techniques or a glovebox is highly recommended.

Product Validation:

  • Spectroscopic Analysis: The structure and purity of the final product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Chromatographic Purity: The purity of the isolated product should be assessed by HPLC or GC analysis.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Torraca, K. E., & Kuwabe, S.-i. (2001). A Novel, General Method for the Synthesis of Aryl-Substituted Anilines. Organic Letters, 3(19), 2993–2996. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • PrepChem. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved January 25, 2026, from [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 25, 2026, from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Kudo, N., & Perseghini, M. (2004). Practical Synthesis of Biaryl Compounds by the Suzuki−Miyaura Cross-Coupling Reaction. Journal of Chemical Education, 81(11), 1665. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-Metal-Catalyzed Addition of Halides and Other Electrophiles to Alkenes and Alkynes. Chemical Reviews, 104(6), 3079–3160. [Link]

  • efficient-synthesis-of-novel-pyridine-based-derivatives-via-suzuki-cross-coupling-reaction-of-commercially-available-5-bromo-2-methylpyridin-3-amine-quantum-mechanical-investigations-and-biological-activities. (2017). Molecules, 22(2), 195. [Link]

  • a-practical-buchwald-hartwig-amination-of-2-bromopyridines-with-volatile-amines. (n.d.). Request PDF. Retrieved January 25, 2026, from [Link]

  • copper-free-sonogashira-cross-coupling-reactions-an-overview. (2021). RSC Advances, 11(11), 6885–6917. [Link]

Sources

Application Notes and Protocols for the Purification of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

5-Bromo-2-(4-methoxyphenoxy)pyrimidine and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds. Their structural motif is present in molecules targeting a range of diseases, making their purity paramount for accurate biological evaluation and the development of safe and effective therapeutics. Impurities, even in trace amounts, can lead to misleading biological data, side effects, and complications in later stages of drug development. Therefore, robust and reliable purification and characterization techniques are essential.

This guide provides a comprehensive overview of field-proven purification and analytical protocols tailored for 5-bromo-2-(4-methoxyphenoxy)pyrimidine derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step instructions but also the underlying scientific principles to empower effective decision-making in the laboratory.

Purification Strategies: A Multi-Modal Approach

The purification of 5-bromo-2-(4-methoxyphenoxy)pyrimidine derivatives often requires a combination of techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Crystallization: The First Line of Defense

Crystallization is a powerful and economical technique for purifying solid compounds. For many pyrimidine derivatives, recrystallization can significantly enhance purity by removing amorphous and soluble impurities.

Causality Behind Experimental Choices: The selection of a suitable solvent system is critical. The ideal solvent will dissolve the compound at an elevated temperature but have limited solvating power at lower temperatures, allowing the target molecule to crystallize while impurities remain in the mother liquor. For compounds that are sparingly soluble in most common solvents, a multi-solvent system or techniques like vapor diffusion may be necessary[1].

Protocol: Recrystallization of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

  • Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude compound in a minimal amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expert Insight: For pyrimidine derivatives that are prone to oiling out, seeding the cooling solution with a small crystal of the pure compound can initiate crystallization.

Column Chromatography: For Complex Mixtures

When crystallization alone is insufficient to achieve the desired purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.[2][3]

Causality Behind Experimental Choices: The choice of stationary phase (e.g., silica gel or alumina) and the mobile phase (eluent) is crucial for effective separation.[2] For moderately polar compounds like 5-bromo-2-(4-methoxyphenoxy)pyrimidine derivatives, silica gel is a common stationary phase. The eluent, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve a good separation of the target compound from its impurities.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into a glass column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Typical Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Good resolution for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Loading Dry loadingOften provides better resolution than wet loading.
Monitoring TLC with UV visualization (254 nm)Pyrimidine derivatives are typically UV active.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve/Adsorb Crude Product prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Combine Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

High-Performance Liquid Chromatography (HPLC): For High Purity Applications

For applications requiring very high purity, such as in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[4][5] HPLC offers superior resolution compared to standard column chromatography.[4]

Causality Behind Experimental Choices: The principles are similar to column chromatography, but HPLC utilizes smaller stationary phase particles and high pressure, leading to much higher separation efficiency. Both normal-phase and reverse-phase HPLC can be used, with the choice depending on the polarity of the compound and impurities.

Protocol: Preparative Reverse-Phase HPLC

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition (e.g., water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid or formic acid) and gradient.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent.

  • Injection and Separation: Inject the sample onto the preparative HPLC column and run the developed gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound, often triggered by a UV detector.

  • Solvent Removal: Remove the mobile phase, often by lyophilization, to obtain the pure product.

Purity Assessment and Structural Confirmation

Once purified, the identity and purity of the 5-bromo-2-(4-methoxyphenoxy)pyrimidine derivative must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.

Table 2: Expected ¹H NMR Data for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Pyrimidine H~8.5s2H
Phenoxy H (ortho to O)~7.1d2H
Phenoxy H (meta to O)~6.9d2H
Methoxy H~3.8s3H
Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Causality Behind Experimental Choices: The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[7][8] This is a key diagnostic feature for brominated compounds.

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Analysis: Look for the molecular ion peak (M+) and the characteristic isotopic pattern of bromine.

Visualization: Logical Flow of Purity Confirmation

G Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry Purified_Compound->MS MP Melting Point Analysis Purified_Compound->MP Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structural_Confirmation MP->Purity_Assessment

Caption: Analytical workflow for structural and purity verification.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress the melting point and broaden the melting range.[9][10]

Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount of the dry, purified compound into a capillary tube.[9]

  • Measurement: Determine the melting point range using a calibrated melting point apparatus.

  • Comparison: Compare the observed melting point to literature values, if available. A sharp melting range is indicative of high purity.[10]

Conclusion

The successful purification and characterization of 5-bromo-2-(4-methoxyphenoxy)pyrimidine derivatives are crucial for advancing drug discovery programs. A systematic approach, often combining crystallization and chromatographic techniques, is necessary to achieve the high levels of purity required for reliable biological testing. The analytical methods outlined in this guide provide a robust framework for confirming the structure and assessing the purity of these important synthetic intermediates, ensuring the integrity of subsequent research and development activities.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Lestari, W. W., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link]

  • Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm3009103
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. Available at: [Link]

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl.... Available at: [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Available at: [Link]

  • Journal of Chemical Education. (n.d.). Analysis of Brominated Benzene Compounds by Gas Chromatography. Available at: [Link]

  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Available at: [Link]

  • Polish Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • ResearchGate. (2025). (PDF) Green Synthesis of Pyrimidine Derivative. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • ResearchGate. (2022). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Technology Networks. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available at: [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Available at: [Link]

  • MDPI. (n.d.). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available at: [Link]

Sources

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a detailed guide with integrated protocols for the analytical characterization of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and structural integrity of such intermediates is a critical step in drug development and manufacturing, directly impacting the quality and safety of the final Active Pharmaceutical Ingredient (API).[1] We present a multi-technique approach, leveraging chromatography and spectroscopy to build a comprehensive analytical profile of the compound. This guide is intended for researchers, quality control analysts, and drug development professionals, offering both the theoretical basis for methodological choices and field-tested, step-by-step protocols.

Introduction: The Critical Role of Intermediate Characterization

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a heterocyclic compound whose structural motifs are common in molecules of medicinal interest.[2] As a synthetic building block, its purity and confirmed structure are non-negotiable prerequisites for advancing to subsequent synthetic steps. The presence of impurities, isomers, or structural defects can lead to downstream reaction failures, the generation of difficult-to-remove byproducts, and compromised safety profiles in the final API.

This application note details an orthogonal analytical workflow, where each technique provides a unique and complementary piece of information. The synergy between chromatographic separation and various spectroscopic methods creates a self-validating system for unequivocal characterization. We will cover:

  • Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC).

  • Molecular Weight and Isotopic Signature Verification by Mass Spectrometry (MS).

  • Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Empirical Formula Validation by Elemental Analysis.

Orthogonal Analytical Workflow Overview

A robust characterization relies on the integration of multiple analytical techniques. The workflow described ensures that the material's identity, structure, and purity are confirmed through several independent, yet complementary, methods.

G cluster_0 Purity & Separation cluster_1 Structure & Identity cluster_2 Composition cluster_3 Final Confirmation HPLC HPLC Analysis (Purity Assay) MS Mass Spectrometry (Molecular Weight) HPLC->MS Purity Confirmed Report Certificate of Analysis (Complete Characterization) HPLC->Report NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) MS->NMR MW Confirmed MS->Report FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Structure Confirmed NMR->Report EA Elemental Analysis (Empirical Formula) FTIR->EA Functional Groups Confirmed FTIR->Report EA->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Analysis for Purity Determination: HPLC

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the industry standard for assessing the purity of pharmaceutical intermediates.[3] Its high resolving power allows for the separation of the main product from starting materials, byproducts, and other impurities.

Causality Behind the Method: We select a C18 column because its nonpolar stationary phase is well-suited for retaining and separating moderately polar organic molecules like our target compound. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with varying polarities. Acetonitrile is chosen for its UV transparency and miscibility with water. A UV detector is employed because the aromatic rings in the molecule provide strong chromophores, enabling sensitive detection.

Protocol 3.1: Reverse-Phase HPLC Method
  • Instrument & Column:

    • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% formic acid. (Note: Formic acid is used for better peak shape and is MS-compatible if using an LC-MS system).[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine sample.

    • Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL using the same diluent.

  • Chromatographic Conditions & Data Analysis:

    • Run a blank (diluent) injection first, followed by the sample.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: HPLC Instrumental Parameters

Parameter Value
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
Detector UV at 254 nm
Run Time 25 minutes

| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-20 min (90% B), 20-21 min (90-10% B), 21-25 min (10% B) |

Spectrometric Analysis for Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as a primary check of its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Causality Behind the Method: 5-Bromo-2-(4-methoxyphenoxy)pyrimidine contains one bromine atom. Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit a distinctive pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a highly reliable indicator of the presence of a single bromine atom. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this analysis due to the compound's likely volatility.[5][6]

Protocol 4.1.1: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumental Parameters:

    • Set up the GC-MS according to the parameters in Table 2. The temperature program is designed to ensure proper volatilization and separation on the column.

  • Data Interpretation:

    • Examine the total ion chromatogram (TIC) for the peak corresponding to the compound.

    • Analyze the mass spectrum of this peak. Look for the molecular ion cluster around the expected m/z.

    • Theoretical Molecular Weight: C₁₁H₉BrN₂O₂ ≈ 281.11 g/mol .

    • Expect to see major peaks at m/z ≈ 280 (for ⁷⁹Br) and m/z ≈ 282 (for ⁸¹Br) with near-equal intensity.

Table 2: GC-MS Instrumental Parameters

Parameter Value
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min
MS Source Temp. 230 °C
Ionization Mode Electron Impact (EI), 70 eV

| Mass Scan Range | 40 - 400 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.[7] Both ¹H and ¹³C NMR are required for a complete assignment.[8][9]

Causality Behind the Method: The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integrals (area) in a ¹H NMR spectrum reveal the connectivity of protons in the molecule. ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. Together, they act as a "fingerprint" of the molecular structure. A deuterated solvent like Chloroform-d (CDCl₃) is used as it will not interfere with the ¹H signals.[10]

Protocol 4.2.1: ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

    • Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Data Acquisition:

    • Acquire ¹H and proton-decoupled ¹³C spectra on a 400 MHz (or higher) spectrometer.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

Table 3: Predicted NMR Data for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine in CDCl₃ | ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Pyrimidine-H | ~8.45 | Singlet | 1H | H-6 | | Pyrimidine-H | ~8.30 | Singlet | 1H | H-4 | | Phenoxy-H | ~7.10 | Doublet | 2H | H-2', H-6' | | Phenoxy-H | ~6.95 | Doublet | 2H | H-3', H-5' | | Methoxy-H | ~3.85 | Singlet | 3H | -OCH₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | | ~164.5 | C-2 | | | ~160.0 | C-6 | | | ~158.0 | C-4 | | | ~157.0 | C-4' | | | ~145.0 | C-1' | | | ~122.5 | C-2', C-6' | | | ~115.0 | C-3', C-5' | | | ~108.0 | C-5 | | | ~55.8 | -OCH₃ |

Note: Predicted values are based on chemical structure analysis and data from similar compounds. Actual values may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[11][12]

Causality Behind the Method: The bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate. These frequencies are unique to the type of bond and the atoms it connects. For our target, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=N and C=C bonds of the pyrimidine ring, the C-O ether linkages, and the C-Br bond.

Protocol 4.3.1: FTIR Analysis
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect a background spectrum of the empty accessory.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Table 4: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic Rings
2950 - 2850 C-H Stretch -OCH₃
1600 - 1450 C=N and C=C Stretch Pyrimidine & Phenyl Rings
~1250 C-O-C Asymmetric Stretch Aryl Ether
~1030 C-O-C Symmetric Stretch Aryl Ether

| 650 - 550 | C-Br Stretch | Bromo-substituent |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis by combustion is a fundamental technique to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[13] This data is used to confirm the empirical formula, which should match the molecular formula for a pure substance.

Causality Behind the Method: The sample is combusted at high temperatures in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then quantitatively measured by a detector, allowing for the calculation of the original elemental composition.

Protocol 5.1: Combustion Analysis
  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dry, pure sample into a tin capsule.

  • Analysis:

    • The analysis is performed using an automated elemental analyzer.

  • Data Interpretation:

    • Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula (C₁₁H₉BrN₂O₂). The results should agree within a standard deviation of ±0.4%.

Table 5: Elemental Analysis Comparison

Element Theoretical Mass % Experimental Mass %
Carbon (C) 46.99% Expected: 46.99 ± 0.4%
Hydrogen (H) 3.23% Expected: 3.23 ± 0.4%

| Nitrogen (N) | 9.96% | Expected: 9.96 ± 0.4% |

Conclusion

The suite of analytical methods described in this note provides a comprehensive and self-validating framework for the characterization of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. By integrating HPLC for purity assessment, Mass Spectrometry for molecular weight and isotopic verification, NMR for definitive structural elucidation, FTIR for functional group confirmation, and Elemental Analysis for empirical formula validation, researchers and quality control professionals can establish a complete and reliable profile of this critical pharmaceutical intermediate. Adherence to these protocols will ensure the quality and consistency required for successful drug development and manufacturing.

References

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shishkina, S. V., & Goryushko, A. G. (2006). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 40(9), 523-534.
  • Abdel-Maksoud, M. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • PubChem. (n.d.). 5-Bromo-4-methoxypyrimidine. Retrieved from [Link]

  • Kowalski, J. A., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Chaudhary, J. (2025).
  • Claramunt, R. M., et al. (1990). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 28(9), 809-813.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • KIET Group of Institutions. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

  • Daksh Chemicals. (n.d.). The Science Behind Advanced Intermediates: Ensuring Quality in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

The Strategic Utility of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved anticancer drugs.[1] Its ability to mimic the purine bases of DNA and RNA, and to effectively bind to the ATP-binding sites of protein kinases, has made it a focal point for the design of targeted cancer therapies. Protein kinases, which play a central role in regulating cellular processes, are frequently dysregulated in cancer, making them a prime target for therapeutic intervention.[2][3] Within the diverse landscape of pyrimidine-based intermediates, 5-Bromo-2-(4-methoxyphenoxy)pyrimidine stands out as a versatile and strategically valuable building block for the synthesis of potent and selective kinase inhibitors.

This technical guide provides an in-depth exploration of the application of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine in the development of anticancer agents. We will delve into the synthetic rationale, provide detailed experimental protocols for the synthesis of derivative compounds, and outline methodologies for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.

Chemical Properties and Synthetic Rationale

5-Bromo-2-(4-methoxyphenoxy)pyrimidine possesses key chemical features that make it an ideal starting material for the synthesis of diverse compound libraries. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5][6] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the structure-activity relationship (SAR). The 2-(4-methoxyphenoxy) group provides a stable, lipophilic moiety that can influence the pharmacokinetic properties of the final compounds.

The strategic importance of the 5-bromo position lies in its vector for molecular elaboration towards key interaction points within the kinase ATP-binding site. By carefully selecting the coupling partner, medicinal chemists can design molecules that target specific amino acid residues, thereby enhancing potency and selectivity.

Synthesis of a Representative Kinase Inhibitor Candidate

This section details a representative synthetic workflow for the development of a novel kinase inhibitor candidate starting from 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. The chosen synthetic route exemplifies a common and effective strategy in medicinal chemistry, employing a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group at the 5-position of the pyrimidine core.

Protocol 1: Synthesis of 5-(4-aminophenyl)-2-(4-methoxyphenoxy)pyrimidine

This protocol describes the Suzuki-Miyaura coupling of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine with 4-aminophenylboronic acid.

Materials:

  • 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-aminophenyl)-2-(4-methoxyphenoxy)pyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Conducting the reaction under nitrogen prevents this.

  • Degassed Solvents: Dissolved oxygen in the solvents can also interfere with the catalytic cycle.

  • Base (Sodium Carbonate): The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

Synthetic_Workflow Start 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Reagent 4-Aminophenylboronic acid Pd(OAc)₂, PPh₃, Na₂CO₃ Dioxane/Water, 90°C Start->Reagent Suzuki-Miyaura Coupling Product 5-(4-aminophenyl)-2-(4-methoxyphenoxy)pyrimidine Reagent->Product

Caption: Synthetic scheme for a representative kinase inhibitor candidate.

Biological Evaluation of Synthesized Compounds

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves in vitro assays to determine their cytotoxicity against cancer cell lines and their inhibitory activity against specific protein kinases.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Materials:

  • Human cancer cell lines (e.g., K562 for chronic myeloid leukemia, A549 for lung cancer, HCT116 for colon cancer)[9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., Dasatinib).[9]

  • Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundK562 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Compound A 0.52.11.8
Compound B 1.25.84.5
Dasatinib 0.010.150.2

Note: The data presented in this table is representative and for illustrative purposes only.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Compounds Incubate_72h Incubate for 72 hours Add_Compounds->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Values Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[9]

Materials:

  • Recombinant protein kinase (e.g., Bcr-Abl)

  • Kinase-specific substrate

  • ATP

  • Synthesized pyrimidine derivatives

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the kinase buffer.

  • In a white, opaque plate, add the test compounds, the recombinant kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrimidine derivatives synthesized from 5-Bromo-2-(4-methoxyphenoxy)pyrimidine often exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell proliferation and survival. For example, inhibitors of Bcr-Abl kinase are effective in treating chronic myeloid leukemia.[9] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cancer cell growth.

Kinase_Inhibition_Pathway cluster_signaling Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., Bcr-Abl) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cancer Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.

Conclusion: A Versatile Scaffold for Future Anticancer Drug Discovery

5-Bromo-2-(4-methoxyphenoxy)pyrimidine has demonstrated its value as a versatile and strategic building block in the synthesis of novel anticancer agents, particularly kinase inhibitors. The ability to readily functionalize the 5-position through robust cross-coupling chemistries allows for the systematic exploration of chemical space and the optimization of potency and selectivity. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to leverage this important intermediate in their drug discovery programs. The continued exploration of derivatives from this scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Long, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. Retrieved from [Link]

  • Zhang, T., et al. (2025). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. Retrieved from [Link]

  • Zhang, H., et al. (2021). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Retrieved from [Link]

  • Boutin, J. A. (2010). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. Retrieved from [Link]

  • Reddy, T. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

  • Russo, M., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Reaction Biology. Retrieved from [Link]

  • Smith, A. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Retrieved from [Link]

  • Griffin, R. J., et al. (2003). Cyclin-Dependent Kinase (CDK) Inhibitors. Heriot-Watt University Research Portal. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Sharma, R., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Retrieved from [Link]

  • Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Abarbri, M., et al. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Mou, Y., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. PubMed Central. Retrieved from [Link]

  • Frank, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]

  • Zhang, T., et al. (2025). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-(4-methoxyphenoxy)pyrimidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance your synthetic success.

Introduction: The Core Reaction

The synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, an electron-poor pyrimidine ring, activated by two nitrogen atoms, is attacked by a nucleophile—in this case, the phenoxide generated from 4-methoxyphenol.[1] The most common starting material is a di-substituted pyrimidine like 5-bromo-2-chloropyrimidine, where the chloride at the C2 position acts as the leaving group.

The pyrimidine ring's two nitrogen atoms withdraw electron density, making the carbon atoms, particularly at the C2, C4, and C6 positions, electrophilic and susceptible to nucleophilic attack.[2][3] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which then collapses to expel the leaving group and restore aromaticity.[1] Understanding this mechanism is crucial for diagnosing and resolving many of the side reactions and issues detailed below.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after workup and purification, my yield is extremely low. What are the likely causes?

A: Low yield despite apparent completion can stem from several factors related to reagents, reaction conditions, and the workup procedure.

  • Cause A: Inactive Nucleophile (Deprotonation Failure)

    • Explanation: The SNAr reaction requires the phenoxide ion, which is a much stronger nucleophile than the neutral phenol. Incomplete deprotonation of 4-methoxyphenol by the base is a primary cause of low conversion.

    • Solution:

      • Choice of Base: Use a sufficiently strong base to fully deprotonate the phenol (pKa ~10). While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective, particularly if the phenol is of poor quality or if trace amounts of water are present.

      • Anhydrous Conditions: Ensure all reagents and the solvent (e.g., DMF, DMSO) are strictly anhydrous. Water will consume the base and protonate the phenoxide, quenching its nucleophilicity. Dry your solvent over molecular sieves and handle hygroscopic bases in a glovebox or under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Reaction Temperature is Too Low

    • Explanation: While the SNAr reaction on an activated ring like pyrimidine is favorable, it still requires sufficient thermal energy to overcome the activation barrier, which includes the temporary disruption of aromaticity.[4]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Typical conditions range from 60°C to 100°C.[5][6] Monitor the reaction by TLC to avoid decomposition at excessive temperatures. For instance, some procedures heat the reaction mixture to 90-100°C for several hours to ensure completion.[5][6]

  • Cause C: Product Loss During Workup

    • Explanation: The desired product, 5-bromo-2-(4-methoxyphenoxy)pyrimidine, has moderate polarity. During aqueous workup, it can sometimes form emulsions or be partially soluble in the aqueous phase, especially if the pH is not controlled.

    • Solution:

      • Quenching: Quench the reaction by pouring it into a large volume of cold water or ice.

      • Extraction: Extract with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

      • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to break up emulsions and remove residual water.

Problem 2: Presence of a Major Impurity with a Similar Rf to the Product

Q: I have a significant side product that is difficult to separate from my desired compound by column chromatography. What could it be and how can I prevent it?

A: The most common side reactions in this synthesis are hydrolysis of the starting material and reaction with the solvent.

  • Side Reaction A: Hydrolysis to 5-Bromo-2-hydroxypyrimidine

    • Explanation: If moisture is present in the reaction, the hydroxide ion (formed from the reaction of the base with water) can act as a competing nucleophile, attacking the 5-bromo-2-chloropyrimidine to form 5-bromo-2-hydroxypyrimidine.[7] This byproduct often has a similar polarity to the desired product, complicating purification.

    • Prevention:

      • Strict Anhydrous Technique: This is the most critical factor. Use freshly dried solvents and glassware. If using K₂CO₃, consider drying it in an oven before use.

      • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.[8]

  • Side Reaction B: Reaction with Solvent (e.g., DMF)

    • Explanation: At elevated temperatures, solvents like DMF can decompose or participate in side reactions. For example, formylation of the phenol or amine impurities in the DMF can lead to unexpected byproducts.

    • Prevention:

      • Use High-Purity Solvents: Use high-purity, anhydrous grade solvents.

      • Moderate Temperatures: Avoid excessively high temperatures (>120°C) for prolonged periods.

      • Alternative Solvents: Consider alternative polar aprotic solvents such as DMSO or Acetonitrile (ACN) which may be more stable under your reaction conditions.[9]

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired reaction and a common side reaction.

SNAr_Mechanism cluster_main Desired S(N)Ar Pathway cluster_side Hydrolysis Side Reaction SM 5-Bromo-2-chloropyrimidine MC Meisenheimer Complex (Intermediate) SM->MC Nuc 4-Methoxyphenoxide Nuc->SM Nucleophilic Attack Prod Product 5-Bromo-2-(4-methoxyphenoxy)pyrimidine MC->Prod Loss of Cl- SM_side 5-Bromo-2-chloropyrimidine Side_Prod Byproduct 5-Bromo-2-hydroxypyrimidine SM_side->Side_Prod Loss of Cl- OH Hydroxide (OH-) (from H2O) OH->SM_side Competing Attack

Caption: Desired S(N)Ar reaction vs. a common hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 5-bromo-2-chloropyrimidine or 5-bromo-2-fluoropyrimidine?

A1: Both are viable starting materials. 5-bromo-2-fluoropyrimidine is often more reactive because the highly electronegative fluorine atom makes the C2 position more electrophilic.[10] Furthermore, the C-F bond is broken in the fast, non-rate-determining step of the reaction.[1] However, 5-bromo-2-chloropyrimidine is typically less expensive and more commonly available, making it the preferred choice for large-scale synthesis.[11]

Q2: What is the optimal choice of base and solvent for this reaction?

A2: The ideal combination depends on the reactivity of your specific substrates and the desired reaction temperature. The table below summarizes common choices.

BaseSolventTemperature RangeProsCons
K₂CO₃ DMF, Acetonitrile60 - 100 °CInexpensive, moderate reactivity, easy to handle.May require higher temperatures; can be ineffective if wet.
Cs₂CO₃ DMF, 1,4-DioxaneRT - 80 °CMore soluble and basic than K₂CO₃, often allows for lower temperatures.More expensive.
NaH THF, DMF0 °C - RTVery strong base, ensures complete phenoxide formation.Highly reactive with water/alcohols, requires strict inert atmosphere technique.
KOtBu THF, DMERT - 90 °CStrong, non-nucleophilic base. Used in syntheses requiring high reactivity.[6]Can promote elimination side reactions in other contexts; very moisture-sensitive.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material (5-bromo-2-chloropyrimidine), the 4-methoxyphenol, and the product. A mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes) is a good starting point. The product should have an Rf value intermediate between the two starting materials. Spot the reaction mixture alongside co-spots of the starting materials to confirm identity. The reaction is complete when the spot corresponding to the limiting reagent has been consumed.

Q4: My purification by column chromatography is not working well. What can I do?

A4: If the product and a key impurity (like the hydrolyzed starting material) are co-eluting, you may need to adjust your purification strategy.

  • Change Solvent System: Switch to a different solvent system for your column. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol.

  • Recrystallization: The target compound is often a solid.[5] Recrystallization can be a highly effective purification method if a suitable solvent is found. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly.

  • Acid/Base Wash: If the main impurity is the hydrolyzed byproduct (5-bromo-2-hydroxypyrimidine), it is slightly acidic. A wash of the organic layer with a dilute, weak base (e.g., 5% NaHCO₃ solution) during workup can sometimes help remove this impurity into the aqueous layer.

Experimental Protocols

Protocol 1: General Synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

This protocol provides a robust starting point for the synthesis.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[8]

  • Add anhydrous DMF via syringe to dissolve the reagents.

  • Add 5-bromo-2-chloropyrimidine (1.0 eq) to the stirring mixture.

  • Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10 volumes).

  • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Sources

Improving the regioselectivity of reactions with 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Welcome to the technical support center for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. Pyrimidine scaffolds are privileged structures in medicinal chemistry, and precise control over their functionalization is paramount for successful drug discovery programs.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Understanding the Reactivity of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Before diving into troubleshooting, it's crucial to understand the inherent electronic and steric properties of the substrate. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, which influences its reactivity in both metal-catalyzed cross-couplings and nucleophilic substitutions.

  • C5-Position (Bromo): This is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The carbon-bromine bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the other positions on the ring.[3] The general reactivity order for halogens in such couplings is I > Br > Cl, making the C-Br bond the most labile site on this molecule for this class of reactions.[3]

  • C2-Position (Phenoxy): The C2-position is attached to a (4-methoxyphenoxy) group. While the C-O bond is generally robust, the electron-deficient nature of the pyrimidine ring can make this position susceptible to nucleophilic aromatic substitution (SNAr), especially under harsh conditions (high temperatures, strong nucleophiles).

  • C4/C6-Positions (C-H): These positions are less reactive under standard cross-coupling conditions and typically require specific C-H activation methodologies for functionalization.

Caption: Reactivity map of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

Troubleshooting Guide

This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: I'm performing a Suzuki-Miyaura coupling and getting a mixture of the desired C5-arylated product and starting material, with some unidentifiable byproducts. How can I improve the regioselectivity and yield?

Answer: This is a common issue that typically points to suboptimal catalyst performance or reaction conditions that are too harsh, leading to side reactions or catalyst deactivation. The key is to facilitate the oxidative addition at the C-Br bond while preventing unwanted processes.

Causality: The selectivity of palladium-catalyzed cross-couplings on poly-halogenated heteroaromatics is primarily dictated by the ease of oxidative addition.[4] While the C5-Br bond is intrinsically more reactive than other sites on this molecule, poor conversion suggests an inefficient catalytic cycle. High temperatures or an inappropriate base can lead to decomposition of the starting material or the product.

Solutions:

  • Optimize the Palladium Catalyst and Ligand: The choice of ligand is the most critical parameter for controlling regioselectivity and reactivity in cross-coupling reactions.[5] For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are often superior.

    • Initial Choice: Start with Pd(PPh3)4. It's a reliable, albeit sometimes less active, catalyst.[6]

    • For Higher Activity: Switch to a modern ligand system. Use a Pd(II) precatalyst like Pd(OAc)2 or Pd2(dba)3 combined with a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or a sterically hindered N-heterocyclic carbene (NHC) ligand (e.g., IPr). These systems generate highly active, monoligated Pd(0) species in situ, which can improve reaction rates and yields.[7][8]

  • Select the Appropriate Base: The base activates the boronic acid but can also promote side reactions if it's too strong or nucleophilic.

    • Recommended: Use a moderately weak inorganic base like K3PO4 or Cs2CO3. Carbonates are generally preferred over hydroxides or alkoxides to minimize potential SNAr at the C2 position.

  • Control the Temperature: Higher temperatures can sometimes lead to poor regioselectivity and decomposition.[9]

    • Action: Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Microwave irradiation can also be an effective way to achieve high yields in shorter times with potentially lower catalyst loading.[10]

  • Ensure Anhydrous and Degassed Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Action: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes) and run the reaction under an inert atmosphere.

Summary of Recommended Suzuki Coupling Conditions:

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂ / SPhos or Pd(PPh3)4 High activity and selectivity for heteroaryl halides.[7]
Base K₃PO₄ or Cs₂CO₃ Effective for transmetalation, minimizes side reactions.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O Common solvent systems for Suzuki couplings.

| Temperature | 80 - 100 °C | Balances reaction rate with substrate/catalyst stability.[9] |

Question 2: My Buchwald-Hartwig amination at the C5-position is sluggish and gives a low yield. What adjustments should I make?

Answer: Low efficiency in Buchwald-Hartwig aminations of heteroaryl halides often stems from catalyst inhibition or an insufficiently active catalytic system. The nitrogen atom of the pyrimidine ring or the amine coupling partner can coordinate to the palladium center, hindering the catalytic cycle.

Causality: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but can be sensitive to the electronic properties of both the aryl halide and the amine.[11][12] Electron-deficient heterocycles, like pyrimidines, require highly active catalysts that can overcome potential coordination-based inhibition and effectively perform the oxidative addition and reductive elimination steps.

Solutions:

  • Employ a Specialized Ligand: Standard ligands like PPh₃ are often ineffective. Use ligands specifically designed for challenging C-N couplings.

    • Recommended Ligands: Bulky, electron-rich biarylmonophosphine ligands such as BrettPhos, RuPhos, or XPhos are the state-of-the-art for these transformations.[13] They promote the crucial reductive elimination step and stabilize the active catalytic species.

  • Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine nucleophile.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. Ensure the base is fresh and handled under inert conditions.

  • Choose the Right Solvent: The solvent must be aprotic and able to dissolve the reagents.

    • Recommended Solvents: Anhydrous toluene or 1,4-dioxane are most common.

  • Consider the Palladium Precursor: Using a well-defined Pd(II) precatalyst that incorporates the ligand (e.g., a G3 or G4 Buchwald precatalyst) can lead to more reproducible results and higher activity.

G Start Low Yield in C5-Amination CheckLigand Is the ligand a Buchwald-type biarylphosphine (e.g., BrettPhos, XPhos)? Start->CheckLigand ChangeLigand ACTION: Switch to a specialized ligand like BrettPhos or RuPhos. CheckLigand->ChangeLigand No CheckBase Is the base a strong, non-nucleophilic one (e.g., NaOtBu, LHMDS)? CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase ACTION: Use fresh NaOtBu or LHMDS under inert conditions. CheckBase->ChangeBase No CheckSolvent Is the solvent anhydrous Toluene or Dioxane? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent ACTION: Ensure solvent is anhydrous and reaction is inert. CheckSolvent->ChangeSolvent No Success Improved Yield CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Question 3: I am trying to perform a reaction with a strong nucleophile (e.g., an alkoxide or thiolate) and I'm seeing evidence of substitution at the C2 position, displacing the phenoxy group. How can I favor reaction at C5 and prevent this SNAr side reaction?

Answer: Displacement of the 2-(4-methoxyphenoxy) group is a classic nucleophilic aromatic substitution (SNAr) reaction. This occurs because the electron-deficient pyrimidine ring can stabilize the negative charge of the intermediate (a Meisenheimer-like complex). To prevent this, you must use conditions that favor your desired reaction (e.g., Pd-coupling at C5) kinetically over the SNAr pathway.

Causality: SNAr reactions are typically favored by:

  • A highly electron-deficient aromatic ring.

  • A good leaving group.

  • A strong nucleophile. Your substrate meets the first criterion. While a phenoxide is not a superb leaving group, strong nucleophiles and/or high temperatures can force the reaction.

Solutions:

  • Lower the Reaction Temperature: SNAr reactions have a significant activation energy. Running your reaction at the lowest possible temperature that still allows the desired transformation to proceed is the most effective strategy.

  • Modify the Nucleophile/Base System: If you are performing a cross-coupling, use a base that is not strongly nucleophilic (e.g., K3PO4, CsF). If you are intentionally using a nucleophile, consider if a less reactive version could be used (e.g., using a neutral amine in a Buchwald-Hartwig reaction instead of its corresponding anion).

  • Change the Reaction Type: If direct substitution is the goal, but SNAr at C2 is problematic, consider a two-step approach. First, perform a palladium-catalyzed coupling at the C5-bromo position under mild conditions. Then, in a separate step, attempt the nucleophilic substitution. The electronic properties of the ring will have changed, which may alter the regioselectivity of the second step.

  • For Thiolations: If you are attempting to introduce a sulfur nucleophile, a C-S cross-coupling (e.g., a palladium-catalyzed thiolation) is far more selective for the C5-Br position than a direct SNAr with a thiolate. Uncatalyzed SNAr reactions on dihalopyrimidines typically favor the C4 position, and by extension, C2 can also be reactive.[14] Catalytic methods can invert this conventional selectivity.[15]

Frequently Asked Questions (FAQs)

  • Q: Which position is fundamentally more reactive in palladium-catalyzed cross-coupling reactions?

    • A: The C5-position bearing the bromine atom is overwhelmingly the most reactive site. The oxidative addition of a Pd(0) catalyst into a C-Br bond is kinetically and thermodynamically much more favorable than insertion into a C-O or C-H bond under typical cross-coupling conditions.

  • Q: Is it possible to perform sequential cross-coupling reactions on this molecule?

    • A: Yes, this is a key application of such building blocks. The standard approach is to first functionalize the C5-position via its bromo substituent. Subsequent functionalization at the C4 or C6 positions would require a different strategy, most likely a directed C-H activation, which is an advanced topic. The C2-phenoxy group is generally not displaced in a controlled, sequential cross-coupling but can be replaced via SNAr.

  • Q: How does the methoxy group on the phenoxy substituent affect reactivity?

    • A: The para-methoxy group is electron-donating, which makes the phenoxy group a slightly worse leaving group in an SNAr reaction compared to an unsubstituted phenoxy group. This is a minor electronic effect but offers a small degree of additional stability against unwanted substitution at C2.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the C5-arylation of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. Conditions may need to be optimized for specific boronic acids.

Reagents & Equipment:

  • 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh3)4 (0.03 - 0.05 equiv) or Pd(OAc)₂ (0.02 equiv) with SPhos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed solvent mixture (e.g., for a 1 mmol scale reaction, use 8 mL of dioxane and 2 mL of water).[16]

  • Catalyst Addition: Add the palladium catalyst/ligand to the reaction mixture under a positive flow of inert gas.

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-2-(4-methoxyphenoxy)pyrimidine.[16]

References

  • Zlata, G., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Rehman, A. U., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Chemistry Central Journal. Available at: [Link]

  • Wang, F., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]

  • Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Neufeldt, S. R., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. Available at: [Link]

  • St. John-Campbell, S., et al. (2021). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Hie, L. & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • Neufeldt, S. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Presentations. Available at: [Link]

  • Rehman, A. U., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Available at: [Link]

  • Ghaffar, T., et al. (2017). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling. Chemistry – An Asian Journal. Available at: [Link]

  • Cherney, R. J., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry. Available at: [Link]

  • Garcia, Y., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

  • ResearchGate (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate. Available at: [Link]

  • Neufeldt, S. R., et al. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate (n.d.). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. ResearchGate. Available at: [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Research Trend (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available at: [Link]

  • Chemical Science (RSC Publishing) (n.d.). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Available at: [Link]

  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate (2014). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • ResearchGate (2001). ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations. ResearchGate. Available at: [Link]

  • Sauthof, L., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Dalal Institute (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kashani, S. K. & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. This valuable building block is instrumental in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its high crystallinity and limited solubility in common organic solvents can present significant challenges during reaction setup and execution.

This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these solubility issues, ensuring reproducible and high-yielding reactions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is 5-Bromo-2-(4-methoxyphenoxy)pyrimidine so poorly soluble?

A: The solubility challenge stems from a combination of its molecular characteristics. The molecule possesses a rigid, planar pyrimidine core coupled with a relatively large phenoxy substituent. This structure promotes strong intermolecular π-stacking and crystal lattice packing forces. Overcoming these forces to dissolve the solid requires significant energy, which is often not provided by common solvents at room temperature. Its molecular weight and limited number of hydrogen bond donors further contribute to its low solubility in both non-polar and many polar aprotic solvents.

Q2: How does poor solubility concretely affect my cross-coupling reactions?

A: When a starting material has poor solubility, the concentration of the molecule in the solution phase is very low. This leads to several critical experimental problems:

  • Slow or Stalled Reactions: The reaction rate is dependent on the concentration of the reactants. If the substrate is not in solution, it cannot effectively interact with the catalyst and other reagents, leading to extremely slow or incomplete conversions.

  • Inconsistent Results: The undissolved solid can lead to a heterogeneous reaction mixture where the outcome is highly dependent on stirring rate and the physical form of the solid, causing poor reproducibility between batches.

  • Catalyst Decomposition: In many palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the catalyst is sensitive and can degrade over the long reaction times required to force a low-solubility substrate to react.[1][2]

  • Formation of Byproducts: Extended heating or forcing conditions can often lead to the formation of undesired side products, such as protodeborylation of the boronic acid partner in Suzuki couplings.[1]

Q3: I observe my starting material crashing out of solution upon adding the aqueous base for my Suzuki reaction. Is this normal?

A: This is a very common observation. Many organic solvents like dioxane and THF are miscible with water, but adding an aqueous salt solution (like K₂CO₃ or K₃PO₄) can decrease the solubility of organic compounds in the mixture—a phenomenon known as "salting out." This further exacerbates the inherent low solubility of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, causing it to precipitate and stall the reaction.

Section 2: Troubleshooting Guide: A Multi-Strategy Approach

Successfully using this compound requires moving beyond a single-solvent, room-temperature mindset. The following strategies provide a systematic approach to achieving a homogeneous or effectively reactive heterogeneous mixture.

Strategy 1: Systematic Solvent Screening and the Power of Heat

The most fundamental approach is to find a solvent or solvent system that can dissolve the substrate at an appropriate reaction temperature.

Q: What is the best first step to improve solubility?

A: Perform a systematic solvent screen at both room temperature and elevated temperatures. High-boiling point polar aprotic solvents are often the most effective. The energy from heating helps overcome the compound's crystal lattice energy, significantly boosting solubility.[3] For many cross-coupling reactions, higher temperatures also increase the rate of the catalytic cycle.[4][5]

Table 1: Recommended Solvents for Solubility Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Toluene1112.4Good for Buchwald-Hartwig; allows for azeotropic water removal.
1,4-Dioxane1012.2A classic solvent for Suzuki couplings; miscible with water.
2-Methyltetrahydrofuran (2-MeTHF)806.2A greener alternative to THF with a higher boiling point.
N,N-Dimethylformamide (DMF)15336.7Excellent solubilizing power, but can be problematic to remove.
N,N-Dimethylacetamide (DMAc)16537.8Similar to DMF with a higher boiling point; very effective.
N-Methyl-2-pyrrolidone (NMP)20232.2A powerful, high-boiling point solvent for very stubborn cases.
Protocol 1: Small-Scale Solubility Test
  • Add ~10 mg of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine to a small vial.

  • Add 0.5 mL of the chosen solvent and stir vigorously at room temperature for 5 minutes. Observe.

  • If undissolved, heat the vial in a heating block to 80-100 °C (or ~20 °C below the solvent's boiling point) for 5 minutes.

  • Observe solubility. A good candidate solvent will fully dissolve the material upon heating.

Strategy 2: Physical Disruption and Enhanced Mass Transfer - Sonication

Q: Heating helps, but the reaction is still slow. Can I do more to accelerate dissolution?

A: Yes. Sonication is a powerful mechanical method to enhance dissolution and reaction rates.[6][7] The high-frequency sound waves create and collapse microscopic cavitation bubbles, generating intense local energy. This energy physically breaks apart solid agglomerates, increasing the surface area available for dissolution and improving mass transfer in the solution.[8][9]

  • When to Use: Sonication is particularly effective at the start of a reaction to create a fine, highly dispersed suspension. It can also be applied throughout the reaction to maintain this state.[10]

  • Practical Tip: For sealed reaction vessels, an ultrasonic bath can be used. For open or larger setups, a probe sonicator provides more direct and intense energy.

Strategy 3: Bridging the Divide in Biphasic Reactions - Phase-Transfer Catalysis

Q: How can I prevent my substrate from crashing out in my Suzuki reaction and keep it reacting?

A: This is the ideal scenario for a Phase-Transfer Catalyst (PTC) . A PTC is a detergent-like molecule that helps transport a reactant from one phase (e.g., the aqueous phase) into another (the organic phase) where the reaction occurs.[11][12]

In a Suzuki coupling, the PTC, typically a quaternary ammonium salt, can form an ion pair with the carbonate or phosphate base, making it more soluble in the organic layer. This creates a more favorable environment for the reaction and can help keep the substrate in solution or in a highly reactive state at the interface.

Table 2: Common Phase-Transfer Catalysts
CatalystCommon NameStructure TypeTypical Loading
Tetrabutylammonium BromideTBABQuaternary Ammonium Salt5-10 mol%
Aliquat® 336Methyltrioctylammonium chlorideQuaternary Ammonium Salt5-10 mol%
Cetyltrimethylammonium BromideCTABQuaternary Ammonium Salt5-10 mol%

The use of PTCs is a cornerstone of green chemistry, as it can enable reactions in water and reduce the need for anhydrous organic solvents.[13][14][15]

Decision-Making Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

G start Reaction Fails Due to Poor Solubility solvent_screen Step 1: Solvent Screen (Toluene, Dioxane, DMF, DMAc) start->solvent_screen heat Step 2: Apply Heat (80-120 °C) solvent_screen->heat check1 Is substrate fully dissolved? heat->check1 ptc Is it a biphasic reaction? (e.g., Suzuki) check1->ptc No success Reaction Successful check1->success Yes add_ptc Step 3a: Add Phase-Transfer Catalyst (e.g., TBAB) ptc->add_ptc Yes sonicate Step 3b: Apply Sonication (Initial or Continuous) ptc->sonicate No add_ptc->sonicate check2 Is reaction proceeding? add_ptc->check2 sonicate->check2 check2->success Yes re_evaluate Re-evaluate: - Catalyst System - Ligand Choice - Alternative Reaction check2->re_evaluate No Suzuki_Workflow A 1. Inert Atmosphere Purge vessel with N2/Ar B 2. Add Solids Substrate, Boronic Acid, Base (K3PO4), Pd Catalyst A->B C 3. Add PTC & Solvents Add TBAB, then Dioxane and Water B->C D 4. Degas Mixture Sparge with N2/Ar for 15 min C->D E 5. Heat Reaction Heat to 90-100 °C with vigorous stirring D->E F 6. Monitor & Workup Monitor by LCMS/TLC. Perform aqueous workup E->F

Caption: Step-by-step Suzuki coupling workflow.

Reagents & Equipment:

  • Reaction vessel (round-bottom flask or microwave vial) with stir bar

  • 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or XPhos Pd G3, 1-2 mol%)

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 or 5:1 v/v)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, the boronic acid derivative, and potassium phosphate.

  • Catalyst Addition: Add the palladium catalyst and the phase-transfer catalyst (TBAB).

  • Solvent Addition: Add 1,4-dioxane followed by degassed water to the desired solvent ratio (e.g., 5 mL of dioxane and 1 mL of water per mmol of substrate).

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by sparging with an inert gas for 10-15 minutes.

  • Heating and Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously. The mixture may still appear as a fine suspension, which is acceptable.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the initial heterogeneity, ensure you are sampling a representative portion of the mixture. Reactions are typically complete within 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure for purification.

Protocol 3: Buchwald-Hartwig Amination

This protocol uses a single high-boiling point organic solvent to achieve the necessary temperature for both solubilization and catalytic turnover.

Reagents & Equipment:

  • Schlenk tube or sealed reaction vial with stir bar

  • 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, LHMDS) (1.5-2.0 eq)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation (In a Glovebox): In an inert atmosphere glovebox, add the palladium precatalyst and the base to a dry reaction vessel.

  • Reagent Addition: Add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene), followed by the amine coupling partner (if liquid). If the amine is a solid, add it in step 2.

  • Sealing and Heating: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Reaction: Stir the reaction vigorously. The mixture should become homogeneous as it heats. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours). The choice of ligand is critical for success in Buchwald-Hartwig aminations. [16][17][18]6. Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate for purification.

By employing these systematic and mechanistically-grounded strategies, researchers can effectively overcome the solubility challenges posed by 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, enabling its successful application in complex synthetic endeavors.

References
  • Bolshan, Y., & Batey, R. A. (2004). N- and O-Arylation of Alcohols, Amines, and Nitrogen Heterocycles with Arylboronic Acids in the Absence of a Transition-Metal Catalyst.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • PubChem. (n.d.). 5-bromo-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Shaughnessy, K. H. (2012). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 77(17), 7347–7353.
  • Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2054-2109.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • Diachenko, G. V., et al. (2021).
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Griesbaum, K., et al. (2002). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Sigman, M. S., & Norrby, P.-O. (2017). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 139(42), 14875–14886.
  • Annunziata, R., et al. (2018). Sustainable Oxidations under Phase-Transfer Catalysis Conditions.
  • Hartwig, J. F., & aromin, K. C. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • DTU Inside. (n.d.). Biocatalysis of poorly water-soluble substrates. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Scientific Update. (2018). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding High-Temperature Chemical Reactions on Metal Surfaces: A Case Study on Equilibrium Concentration and Diffusivity of CxHy on a Cu(111) Surface. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(44), 12345-12351.
  • Organic Process Research & Development. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions.
  • Suslick, K. S. (2001). Ultrasound mechanisms and their effect on solid synthesis and processing: a review.
  • National Institutes of Health. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Hielscher Ultrasonics. (2022). Ultrasonically Agitated Stirred Batch Reactor - UP200St. YouTube. Retrieved from [Link]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. RSC Publishing.
  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of the sonication process for meloxicam nanocrystals preparation. Retrieved from [Link]

  • Yarnev. (n.d.). 5-BROMO-2-METHOXY-4-(METHYLTHIO)PYRIMIDINE. Retrieved from [Link]

Sources

Preventing decomposition of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical intermediate. The synthesis, while straightforward in principle, is often complicated by the decomposition of the target molecule under reaction conditions. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you maximize yield and purity by mitigating degradation.

Section 1: Understanding the Core Synthesis and Decomposition Risks

The synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of an electron-deficient pyrimidine ring, activated by a good leaving group at the C2 position, with the 4-methoxyphenoxide nucleophile.

The Primary Synthetic Pathway: SNAr

The reaction typically proceeds by reacting 5-bromo-2-chloropyrimidine with 4-methoxyphenol in the presence of a base. The base deprotonates the phenol to form the more potent 4-methoxyphenoxide ion, which then attacks the electron-poor C2 position of the pyrimidine ring, displacing the chloride ion to form the desired ether linkage.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start_Pyr 5-Bromo-2-chloropyrimidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start_Pyr->Meisenheimer Start_Phenol 4-Methoxyphenoxide Start_Phenol->Meisenheimer Nucleophilic Attack Product 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Meisenheimer->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl-) Meisenheimer->Leaving_Group

Caption: General workflow for the SNAr synthesis pathway.

Key Decomposition Pathways

Understanding the potential side reactions is the first step toward preventing them. The primary cause of yield loss during this synthesis is the decomposition of the starting material and/or the product through competing reaction pathways.

Competing_Pathways Start 5-Bromo-2-chloropyrimidine + 4-Methoxyphenol Conditions Reaction Conditions Start->Conditions Desired_Product SUCCESS: Desired Product Conditions->Desired_Product Anhydrous Controlled Temp Non-Nucleophilic Base Hydrolysis FAILURE: Hydrolysis Byproduct (5-Bromo-pyrimidin-2-one) Conditions->Hydrolysis Presence of Water (H₂O) Aqueous Base Degradation FAILURE: Thermal Decomposition (Tar/Complex Mixture) Conditions->Degradation Excessive Heat (>120°C)

Work-up procedures to remove impurities from 5-Bromo-2-(4-methoxyphenoxy)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this important intermediate. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in the principles of organic chemistry.

Section 1: Understanding the Reaction and Potential Impurities

The synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyrimidine ring is attacked by the nucleophilic 4-methoxyphenoxide.[1][2] The reaction is facilitated by the electron-withdrawing nature of the ring nitrogens and the bromo substituent.

A common procedure involves reacting 5-bromo-2-chloropyrimidine with 4-methoxyphenol in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like methyl ethyl ketone (MEK) or dimethylformamide (DMF).[3]

Primary Impurities to Expect:

  • Unreacted 4-methoxyphenol: A key starting material, its presence is common if an excess is used to drive the reaction to completion.

  • Unreacted 5-bromo-2-chloropyrimidine: The electrophilic starting material.

  • Potassium salts (e.g., KCl, K₂CO₃): Inorganic byproducts and excess base from the reaction.

  • Solvent Residue: Residual high-boiling point solvents like DMF.

  • Degradation Products: Potential minor byproducts from side reactions, often colored.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered after the reaction is deemed complete.

Q1: My reaction mixture is a dark-colored slurry. What is the first step in the work-up?

A1: The initial goal is to separate the crude product from inorganic salts and the bulk of the solvent. A preliminary aqueous quench and extraction is the standard and most robust first step.

  • Causality: The slurry consists of your desired product, soluble impurities, and insoluble inorganic salts (e.g., KCl, excess K₂CO₃). Simply evaporating the solvent would result in a difficult-to-handle solid mass. A liquid-liquid extraction is necessary to partition the organic components from the inorganic ones.

  • Recommendation: After cooling the reaction to room temperature, evaporate the bulk of the organic solvent (e.g., MEK) under reduced pressure.[3] To the resulting residue, add an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and water. This will dissolve the organic compounds and the inorganic salts in their respective phases.

Q2: How do I effectively remove unreacted 4-methoxyphenol from my crude product?

A2: Unreacted 4-methoxyphenol is acidic (pKa ≈ 10) and can be easily removed with a basic wash during the aqueous work-up.

  • Causality: By washing the organic layer with an aqueous base, the acidic phenol is deprotonated to form the water-soluble sodium 4-methoxyphenoxide salt, which partitions into the aqueous layer. The desired product, being a neutral ether, remains in the organic phase.

  • Protocol: During the liquid-liquid extraction, wash the organic layer sequentially with:

    • A 5-10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[3]

    • Water, to remove any residual NaOH.

    • Saturated aqueous sodium chloride (brine), to break any emulsions and dry the organic layer.

Q3: After the aqueous work-up, my product is a persistent oil and won't crystallize. What should I do?

A3: An oily product typically indicates the presence of impurities that are disrupting the crystal lattice formation or residual solvent.

  • Causality: The unreacted starting material, 5-bromo-2-chloropyrimidine, and the desired product have similar polarities and can form a eutectic mixture. High-boiling point solvents like DMF can also be difficult to remove completely by evaporation alone.

  • Troubleshooting Steps:

    • Confirm Purity: Analyze the oil by Thin Layer Chromatography (TLC). This will reveal if multiple components are present. A common eluent system to start with is 20-30% ethyl acetate in hexanes.

    • High-Vacuum Drying: Ensure all solvent is removed by drying the oil under a high vacuum, possibly with gentle heating (e.g., 40-50 °C).

    • Induce Crystallization: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can often wash away more soluble impurities and encourage the product to solidify.

    • Purify Further: If TLC shows significant impurities, proceed to column chromatography or recrystallization from a mixed-solvent system.

Q4: TLC analysis shows two major spots. How do I decide between recrystallization and column chromatography?

A4: The choice depends on the separation factor (difference in Rf values on TLC), the quantity of material, and the physical properties of the compounds.

  • Causality & Decision Matrix:

    • Recrystallization is ideal when the impurities have significantly different solubilities in a chosen solvent compared to the product. It is often faster and more scalable for large quantities of material.[4]

    • Column Chromatography is the method of choice for separating compounds with similar polarities (close spots on TLC).[5] It offers higher resolution but is more time-consuming and uses larger volumes of solvent.

ScenarioRecommended MethodRationale
Large Rf difference (ΔRf > 0.2) RecrystallizationThe impurities can likely be washed away in the mother liquor.
Small Rf difference (ΔRf < 0.2) Column ChromatographyNeeded for fine separation of components with similar polarity.[6]
Product is major component (>90%) RecrystallizationA simple and efficient way to remove minor impurities.
Product and impurity in similar amounts Column ChromatographyRecrystallization would lead to significant yield loss.
Product is an oil Column ChromatographyThe primary method for purifying non-crystalline compounds.

Section 3: Standardized Protocols & Workflows

Workflow 1: General Work-up and Purification Strategy

G A Crude Reaction Mixture B Solvent Evaporation & Aqueous Quench A->B C Liquid-Liquid Extraction (e.g., EtOAc/Water) B->C D Basic Wash (e.g., 5% NaOH) C->D E Dry & Evaporate Organic Layer D->E F Crude Product (Solid or Oil) E->F G TLC Analysis F->G H Single Major Spot (>95% Purity) G->H Clean I Multiple Spots or Streaking G->I Impure J Recrystallization (e.g., MeOH/Water) H->J K Column Chromatography I->K L Pure Product J->L K->L

Caption: Decision workflow for purifying 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

Protocol 1: Standard Aqueous Work-up

This protocol is designed to remove inorganic salts and acidic impurities like 4-methoxyphenol.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., MEK).

  • Redissolution: To the residue, add ethyl acetate (EtOAc, ~10-15 mL per gram of starting 5-bromo-2-chloropyrimidine) and an equal volume of deionized water. Stir vigorously.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Basic Wash: Add a 5% aqueous NaOH solution (~5 mL per gram of starting material) to the separatory funnel. Shake gently at first (to avoid emulsion), then more vigorously. Drain and discard the basic aqueous layer. This step removes the 4-methoxyphenol.[3]

  • Neutral Wash: Wash the organic layer with deionized water (~5 mL per gram) to remove residual base. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to facilitate drying. Discard the aqueous layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization from Methanol/Water

This is an effective method if the crude product is a solid and contains minor impurities.[3]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of hot methanol (MeOH) with stirring until the solid just dissolves.

  • Induce Precipitation: While the solution is still warm, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot MeOH to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold 1:1 MeOH/water, followed by a small amount of cold water.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

Protocol 3: Purification by Silica Gel Column Chromatography

Use this protocol when recrystallization fails or when separating components with similar polarity.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of ~0.3. A typical starting point is 10-20% Ethyl Acetate in Hexanes.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (or a less polar solvent like pure hexanes). Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-2-(4-methoxyphenoxy)pyrimidine.

Workflow 2: Liquid-Liquid Extraction Process

G start Crude Mixture in EtOAc/Water sep1 Separatory Funnel Organic Layer (Top) Aqueous Layer (Bottom) start->sep1:f0 wash1 Wash with 5% NaOH sep1:org->wash1 discard1 Discard: Inorganic Salts (KCl) Excess K₂CO₃ sep1:aq->discard1 sep2 Separatory Funnel Organic Layer Aqueous Layer wash1->sep2:f0 wash2 Wash with Water sep2:org->wash2 discard2 Discard: Sodium 4-methoxyphenoxide Trace acidic impurities sep2:aq->discard2 sep3 Separatory Funnel Organic Layer Aqueous Layer wash2->sep3:f0 wash3 Wash with Brine sep3:org->wash3 discard3 Discard: Residual NaOH sep3:aq->discard3 sep4 Separatory Funnel Organic Layer Aqueous Layer wash3->sep4:f0 final Organic Layer for Drying & Concentration sep4:org->final discard4 Discard: Saturated Aqueous Layer sep4:aq->discard4

Caption: Step-by-step impurity removal during aqueous work-up.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1) - PrepChem.com. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. [Link]

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google P
  • ChemSci Allene Bromocyclization SI - The Royal Society of Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Column chromatography - University of Calgary. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and successfully scale up your synthesis.

Introduction

The synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a crucial step in the development of various pharmaceutical compounds. The most common and scalable route involves the nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chloropyrimidine with 4-methoxyphenol. While the reaction appears straightforward, challenges can arise, particularly when scaling up. This guide provides practical, field-proven insights to ensure a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before starting or when planning your synthesis.

Q1: What is the general reaction scheme for the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine?

A1: The synthesis is typically achieved through a nucleophilic aromatic substitution reaction where the hydroxyl group of 4-methoxyphenol, activated by a base, displaces the chlorine atom on 5-bromo-2-chloropyrimidine.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 5-Bromo-2-chloropyrimidine reagents Base (e.g., K2CO3) Solvent (e.g., MEK, DMF) reactant2 4-Methoxyphenol product 5-Bromo-2-(4-methoxyphenoxy)pyrimidine reagents->product byproduct KCl + H2O

Caption: General reaction scheme for the synthesis.

Q2: What are the critical parameters to control for a successful scale-up?

A2: When scaling up, the following parameters are crucial:

  • Reagent Purity: Ensure the purity of 5-bromo-2-chloropyrimidine and 4-methoxyphenol. Impurities can lead to side reactions and difficult purification.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Anhydrous potassium carbonate is commonly used.[1] Using an insufficient amount can lead to incomplete reactions, while an excess can promote side reactions.

  • Solvent Choice and Water Content: Solvents like methyl ethyl ketone (MEK) or dimethylformamide (DMF) are often used. The solvent should be dry, as water can hydrolyze the starting material and affect the base's efficacy.

  • Temperature Control: The reaction is typically run at elevated temperatures.[1][2] Consistent temperature control is vital for reaction kinetics and to minimize byproduct formation.

  • Mixing and Agitation: Efficient stirring is necessary to ensure homogeneity, especially in larger reaction volumes, to maintain consistent heat and mass transfer.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (5-bromo-2-chloropyrimidine and 4-methoxyphenol) and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has been running for the specified time, but TLC analysis shows a significant amount of starting material remaining and very little product. What could be the cause?

A: Several factors could contribute to a low or stalled reaction. Let's break down the potential causes and solutions.

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Inactive Base The base (e.g., potassium carbonate) is crucial for deprotonating the 4-methoxyphenol, making it a potent nucleophile. If the base is old, has absorbed moisture, or is of poor quality, it will not be effective.1. Use freshly purchased or properly stored anhydrous potassium carbonate. 2. Consider drying the potassium carbonate in an oven before use. 3. Increase the stoichiometric equivalent of the base slightly (e.g., from 1.1 to 1.5 equivalents).
Presence of Water in the Reaction Water can compete with the 4-methoxyphenol as a nucleophile, leading to the hydrolysis of 5-bromo-2-chloropyrimidine to 5-bromo-2-hydroxypyrimidine, a common impurity. Water can also deactivate the base.1. Use anhydrous solvents. If necessary, dry the solvent using molecular sieves before the reaction.[3] 2. Ensure all glassware is thoroughly dried.
Insufficient Reaction Temperature Nucleophilic aromatic substitution reactions often require a certain activation energy. If the temperature is too low, the reaction rate will be very slow.1. Verify the internal reaction temperature with a calibrated thermometer. 2. Gradually increase the reaction temperature in 5-10 °C increments and monitor the progress by TLC. The optimal temperature is often near the reflux temperature of the solvent.[1]
Poor Quality Starting Materials Impurities in the 5-bromo-2-chloropyrimidine or 4-methoxyphenol can inhibit the reaction.1. Check the purity of your starting materials using techniques like NMR or melting point analysis. 2. If necessary, purify the starting materials before the reaction. 5-bromo-2-chloropyrimidine can be synthesized from 5-bromo-2-hydroxypyrimidine.[4]

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check_base [label="Is the base active and anhydrous?"];
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start -> check_base;
check_base -> check_water [label="Yes"];
check_base -> solution_base [label="No"];
check_water -> check_temp [label="Yes"];
check_water -> solution_water [label="No"];
check_temp -> check_sm [label="Yes"];
check_temp -> solution_temp [label="No"];
check_sm -> solution_sm [label="No"];

}

Caption: Decision tree for troubleshooting low yield.

Problem 2: Formation of Significant Impurities

Q: My reaction seems to have gone to completion, but I am observing multiple spots on my TLC plate, and the crude product is difficult to purify. What are these impurities and how can I avoid them?

A: The formation of impurities is a common issue, especially during scale-up. Identifying the source of these impurities is key to mitigating their formation.

Common Impurities and Their Prevention

Impurity Plausible Cause Prevention and Mitigation Strategies
5-bromo-2-hydroxypyrimidine Hydrolysis of the starting material, 5-bromo-2-chloropyrimidine, due to the presence of water.As mentioned previously, ensure strictly anhydrous conditions by using dry solvents and glassware.
Bis-arylated pyrimidine If a strong base or very high temperatures are used, a second molecule of 4-methoxyphenol could potentially displace the bromide at the C5 position, although this is less common.Use a milder base like potassium carbonate instead of stronger bases like sodium hydride.[2] Adhere to the recommended reaction temperature.
Unreacted 4-methoxyphenol Incomplete reaction or using a large excess of the nucleophile.Use a slight excess (1.1-1.2 equivalents) of 4-methoxyphenol. Unreacted 4-methoxyphenol can be removed during the workup with an aqueous base wash.[1]
Side products from solvent degradation Some solvents can degrade at high temperatures, especially in the presence of a base, leading to impurities.Choose a stable solvent for the reaction conditions. MEK and DMF are generally robust.

Experimental Protocol: Workup and Purification

A well-designed workup procedure is essential for removing impurities before final purification.

Workup_Purification start Reaction Mixture step1 Cool to Room Temperature start->step1 step2 Filter off solid (e.g., K2CO3) step1->step2 step3 Concentrate the filtrate step2->step3 step4 Redissolve in an organic solvent (e.g., Ethyl Acetate) step3->step4 step5 Wash with aqueous NaOH solution (to remove unreacted 4-methoxyphenol) step4->step5 step6 Wash with water and brine step5->step6 step7 Dry over anhydrous Na2SO4 or MgSO4 step6->step7 step8 Concentrate to obtain crude product step7->step8 step9 Purify by recrystallization (e.g., from Methanol/Water) or column chromatography step8->step9

Caption: Standard workup and purification workflow.

The crude product can often be purified by recrystallization from a solvent system like methanol/water.[1] If significant impurities remain, column chromatography on silica gel with a hexane/ethyl acetate gradient is recommended.

Problem 3: Product Isolation and Stability

Q: I have successfully synthesized the product, but I am having trouble with its isolation and it seems to be degrading over time. What are the best practices for handling and storing the final product?

A: 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a stable crystalline solid under normal conditions. However, proper handling and storage are important to maintain its purity.

Best Practices for Product Handling and Storage

  • Complete Drying: Ensure the final product is completely dry. Residual solvent can lead to degradation over time. Drying under high vacuum is recommended.

  • Storage Conditions: Store the product in a tightly sealed container in a cool, dark, and dry place. Exposure to light and moisture should be minimized.

  • Purity Check: Before long-term storage, confirm the purity of the product by analytical methods such as NMR and Mass Spectrometry.[5]

Analytical Characterization

Confirming the identity and purity of your synthesized 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a critical final step.

Analytical Technique Expected Results
¹H NMR Expect characteristic signals for the pyrimidine proton, the aromatic protons of the methoxyphenoxy group, and the methoxy protons. The chemical shifts will be influenced by the substituents.[5]
¹³C NMR The spectrum should show distinct peaks for all the carbon atoms in the molecule. The carbons attached to nitrogen, oxygen, and bromine will have characteristic chemical shifts.[5]
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]
Melting Point A sharp melting point around 92 °C is indicative of a pure product.[1]

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
  • Pradika, Y., Pranowo, D., & Matsjeh, S. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

  • Kumar, A., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. Available at: [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Available at: [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Available at: [Link]

  • Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1) - PrepChem.com. Available at: [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents.

Sources

Technical Support Center: Enhancing the Stability of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(4-methoxyphenoxy)pyrimidine derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during the handling, storage, and experimental use of this important class of molecules. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity and reproducibility of your results.

Section 1: Troubleshooting Guide - Diagnosis and Resolution

This section addresses specific stability problems in a question-and-answer format. Each answer provides a likely cause, the underlying scientific rationale, and a step-by-step protocol for resolution.

Question 1: I'm observing a rapid loss of my parent compound in aqueous buffer solutions, especially at pH values above 8 or below 6. What is the likely cause and how can I prevent it?

Answer:

Likely Cause: You are likely observing pH-mediated hydrolysis. The ether linkage between the pyrimidine ring and the phenoxy group is susceptible to cleavage under both acidic and basic conditions. The pyrimidine ring itself can also undergo degradation in harsh pH environments.[1][2]

Scientific Rationale:

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions (OH⁻) can act as a nucleophile, attacking the electrophilic carbon atom of the C-O ether bond adjacent to the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring makes this carbon particularly susceptible. This leads to the cleavage of the ether bond, resulting in the formation of 5-bromo-2-hydroxypyrimidine and 4-methoxyphenol.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making it a better leaving group. A water molecule can then attack the adjacent carbon, leading to the same cleavage products.[1] While many pharmaceuticals are more stable in slightly acidic conditions, extremes in either direction can accelerate degradation.[3]

Resolution Protocol:

  • pH Profiling: Determine the optimal pH for your compound's stability. Prepare a series of buffers (e.g., citrate, phosphate, borate) ranging from pH 3 to 10.

  • Incubation: Dissolve your compound in each buffer at a known concentration and incubate at a controlled temperature (e.g., 37°C or 50°C for accelerated testing).

  • Time-Point Analysis: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 1) to determine the percentage of the parent compound remaining.

  • Optimal pH Selection: Plot the degradation rate constant (k) versus pH. The pH at which the degradation rate is lowest is your optimal pH for formulation and experimental work. Most neutral to slightly acidic conditions (pH 6.0-7.4) are often a good starting point for stability.[1]

Question 2: My solid-state compound is showing discoloration (e.g., turning yellow or brown) and the appearance of new impurities on the HPLC chromatogram after storage. What's happening?

Answer:

Likely Cause: This suggests either photodegradation or oxidative degradation, or a combination of both. The brominated aromatic system is a known chromophore that can absorb UV light, leading to chemical reactions.[4] The methoxy group can also be susceptible to oxidation.

Scientific Rationale:

  • Photodegradation: Aromatic halides, like 5-bromopyrimidine, can undergo homolytic cleavage of the carbon-bromine (C-Br) bond upon exposure to UV or even high-intensity visible light. This generates highly reactive radical species that can then participate in a cascade of secondary reactions, such as dimerization, reaction with solvent, or abstraction of hydrogen atoms, leading to a variety of degradation products.[4] This process is a known issue for brominated compounds and is a key part of forced degradation studies.[5]

  • Oxidation: The compound, particularly the electron-rich methoxyphenoxy moiety, can react with atmospheric oxygen. This process can be accelerated by light, heat, and the presence of trace metal ions. Oxidative degradation can lead to the formation of hydroperoxides, phenols, and quinone-like structures, which are often colored.

Resolution Protocol:

  • Strict Light Protection: Always store the solid compound in amber vials to block UV and visible light.[6] For extra protection during handling, work under yellow light and wrap containers in aluminum foil.

  • Inert Atmosphere: Purge the storage vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[6] This minimizes oxidative degradation.

  • Low-Temperature Storage: Store the compound at or below the recommended temperature (e.g., -20°C) to reduce the kinetic rate of all potential degradation pathways.

  • Perform Confirmatory Photostability Test: Expose a thin layer of your solid compound to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) and compare its purity profile to a dark control sample stored at the same temperature.[5] This will definitively confirm light sensitivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a 5-Bromo-2-(4-methoxyphenoxy)pyrimidine derivative? The primary degradation pathways are hydrolysis of the ether linkage, photolytic cleavage of the C-Br bond, and oxidation of the methoxyphenoxy group. The pyrimidine ring itself can also be subject to enzymatic degradation in biological systems or cleavage under harsh chemical conditions.[7][8][9]

Q2: What are the ideal general storage conditions for this class of compounds? For maximum stability, compounds should be stored in solid form at -20°C or lower, protected from light in an amber vial, and under an inert atmosphere (argon or nitrogen).[6] For solutions, prepare them fresh whenever possible. If short-term storage is necessary, use a validated stable buffer system (as determined by a pH stability study), store at 2-8°C, protect from light, and purge the headspace with inert gas.

Q3: How does the methoxy group influence the stability of the molecule? The methoxy group (-OCH₃) is an electron-donating group. While it can influence the electronic properties of the phenoxy ring, its main impact on stability is its potential susceptibility to oxidative degradation.[10] In some contexts, methoxy groups can also provide steric hindrance that protects adjacent functional groups from enzymatic degradation or hydrolysis.[11]

Q4: What analytical method is best for monitoring the stability of my compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[12][13] This is a method that can separate the parent compound from all known degradation products and impurities. Typically, a reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or TFA) and UV detection is an excellent starting point for method development.[13]

Section 3: Diagrams and Data

Key Degradation Pathways

The following diagram illustrates the primary points of vulnerability on the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine scaffold.

G cluster_main 5-Bromo-2-(4-methoxyphenoxy)pyrimidine cluster_degradation Potential Degradation Products cluster_stressors Stress Conditions mol hydrolysis_prod Hydrolysis Products (5-Bromo-2-hydroxypyrimidine + 4-Methoxyphenol) photo_prod Photodegradation Product (Debrominated Derivative) ox_prod Oxidation Product (e.g., Hydroxylated Phenoxy Ring) stress_ph Acid/Base (H₂O) stress_ph->hydrolysis_prod Ether Hydrolysis stress_light Light (UV/Vis) stress_light->photo_prod C-Br Cleavage stress_ox Oxidant (O₂) stress_ox->ox_prod Oxidation

Caption: Primary degradation pathways for the core scaffold.

Troubleshooting Logic Flow

Use this diagram to diagnose the root cause of observed compound instability.

Troubleshooting start Instability Observed (Loss of Purity / Discoloration) q1 In what state is the compound? start->q1 solid Solid State q1->solid Solid solution In Solution q1->solution Solution q2_solid How was it stored? solid->q2_solid q2_solution What are the solution conditions? solution->q2_solution light_exposure Exposed to Light / Clear Vial q2_solid->light_exposure Light? air_exposure Exposed to Air q2_solid->air_exposure Air? ph_issue Non-neutral pH (<6 or >8) q2_solution->ph_issue pH? temp_issue Elevated Temperature q2_solution->temp_issue Temp? res_photo Likely Photodegradation ACTION: Store in amber vial in the dark. light_exposure->res_photo res_ox Likely Oxidation ACTION: Store under inert gas (Ar/N₂). air_exposure->res_ox res_hydrolysis Likely Hydrolysis ACTION: Profile pH stability and use optimal buffer. ph_issue->res_hydrolysis res_thermal Likely Thermal Degradation ACTION: Reduce temperature of experiment/storage. temp_issue->res_thermal

Caption: A decision tree for troubleshooting compound instability.

Data Summary Tables

Table 1: Recommended Storage Conditions

StateTemperatureAtmosphereLight ProtectionRecommended Container
Solid -20°C (long-term)Inert (Argon/N₂)RequiredAmber, screw-cap glass vial
2-8°C (short-term)Inert (Argon/N₂)RequiredAmber, screw-cap glass vial
Solution 2-8°C (≤ 24 hours)Inert (Argon/N₂)RequiredAmber glass vial w/ PTFE septum
(Prepare fresh)N/ARequiredN/A

Table 2: Standard Forced Degradation Conditions (ICH Guideline Basis)

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24hTo test stability in acidic environments.[14]
Base Hydrolysis 0.1 M NaOH at 60°C for 24hTo test stability in basic environments.[14]
Oxidation 3% H₂O₂ at RT for 24hTo test susceptibility to oxidation.
Thermal 80°C for 48h (solid state)To assess intrinsic thermal stability.
Photostability 1.2 million lux-hrs visible & 200 W-hrs/m² UVATo assess light sensitivity.[5]

Section 4: Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a framework for developing a method capable of resolving the parent compound from its degradation products.

1. System & Columns:

  • HPLC system with a diode array detector (DAD) or multi-wavelength UV detector.

  • Columns to screen: C18 (e.g., 100 x 4.6 mm, 2.7 µm), Phenyl-Hexyl, and a polar-embedded phase. The C18 is often the first choice.[13]

2. Mobile Phase Preparation:

  • Phase A: 0.1% Formic Acid in Water

  • Phase B: 0.1% Formic Acid in Acetonitrile

  • Filter all mobile phases through a 0.22 µm filter.

3. Initial Gradient Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: 254 nm and a secondary wavelength at the compound's λmax. Monitor all wavelengths from 200-400 nm with DAD to identify optimal detection for impurities.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

4. Method Validation:

  • Generate Degradants: Prepare forcibly degraded samples as described in Table 2. Create a mixed solution containing the parent compound and aliquots from each stress condition.

  • Inject and Analyze: Inject the mixed degradant solution into the HPLC.

  • Assess Resolution: The method is "stability-indicating" if the parent peak is baseline-resolved (Resolution > 2) from all degradation product peaks.

  • Peak Purity: Use the DAD software to perform peak purity analysis on the parent peak in each stressed sample. The peak should be spectrally pure, confirming no co-elution.

  • Optimization: If resolution is poor, adjust the gradient slope, temperature, or switch to a different column chemistry.

References

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2023). The influence of methoxy- group position on thermal stability and properties of novel isomeric 4-[(methoxy)phenoxy] phthalonitriles and phthalocyanine complexes based on them. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]

  • NIH. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic Stabilities of Halogenated Disinfection Byproducts: Review and Rate Constant Quantitative Structure–Property Relationship Analysis. ResearchGate. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Retrieved from [Link]

  • NIH. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. PubMed. Retrieved from [Link]

  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. Retrieved from [Link]

  • NIH. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]

  • Jetir.Org. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved from [Link]

  • MDPI. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. Retrieved from [Link]

  • PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • NIH. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC. Retrieved from [Link]

  • PubMed. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. PubMed. Retrieved from [Link]

  • PubMed. (2010). Influence of methoxy groups on the antiproliferative effects of [Fe(III)(salophene-OMe)Cl] complexes. PubMed. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • ScienceDirect. (n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ScienceDirect. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Scribd. Retrieved from [Link]

  • ResearchGate. (2025). Methoxy group: a non-lipophilic "scout" for protein pocket finding. ResearchGate. Retrieved from [Link]

  • PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. Retrieved from [Link]

  • NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Retrieved from [Link]

  • NIH. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. Retrieved from [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]

  • Baertschi Consulting. (n.d.). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. Baertschi Consulting. Retrieved from [Link]

  • ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. Retrieved from [Link]

  • PubMed. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Derivatives and Their Isomers in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] The strategic functionalization of the pyrimidine ring can lead to highly potent and selective inhibitors of key cellular enzymes, particularly protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][3] This guide provides a comparative analysis of the biological activity of brominated phenoxypyrimidine derivatives, with a special focus on a series of potent kinase inhibitors and a discussion on the potential of the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine scaffold.

The Rise of Pyrimidine Derivatives as Kinase Inhibitors

Protein kinases have emerged as one of the most important classes of drug targets in oncology.[1] The pyrimidine nucleus is a recurring motif in a multitude of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase active site.[3] This guide will delve into a specific class of pyrimidine derivatives that have shown significant promise as anticancer agents through the inhibition of a key kinase involved in cellular autophagy.

Case Study: 5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives as ULK1 Inhibitors

Recent research has identified a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as potent inhibitors of UNC-51-like kinase 1 (ULK1).[4] ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process that can promote cancer cell survival under stress.[4] Overexpression of ULK1 is observed in non-small cell lung cancer (NSCLC) and is associated with a poor prognosis.[4]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of these derivatives generally involves the reaction of a substituted phenol with a di-halogenated pyrimidine, followed by the introduction of a substituted aniline. A representative synthetic scheme is outlined below.

digraph "Synthetic_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: General synthetic route for 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives.

Structure-activity relationship studies revealed that substitutions on both the phenoxy and phenylamino moieties significantly impact the inhibitory activity against ULK1.[4] Notably, the presence of a 3,4,5-trimethoxyphenyl group at the N-phenyl position and a 2-fluoro-4-nitrophenoxy group at the 4-position of the pyrimidine ring resulted in the most potent compound, 3s .[4]

Biological Activity and Comparative Analysis

The lead compound, 3s , demonstrated potent ULK1 inhibitory activity and significant anticancer effects in A549 non-small cell lung cancer cells.[4] A comparative analysis of the biological activity of 3s and related compounds from the same study is presented below, alongside other pyrimidine-based kinase inhibitors from the literature to provide a broader context.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular EffectReference
3s ULK1Potent (exact value not specified)A549Inhibition of proliferation, induction of apoptosis, blockage of autophagy[4]
SBI-0206965 ULK1Potent (for comparison)A549Inhibition of proliferation, induction of apoptosis, blockage of autophagy[4]
10f PDE4B8.3Mouse SplenocytesInhibition of TNF-α production[5]
CDK2 Inhibitor CDK2Not specified-Kinase Inhibition[6]
BTK Inhibitor (Compound 1) BTK0.82Ramos and RajiInhibition of B-cell leukemia proliferation, blockage of apoptosis[7]

This table highlights the diverse range of biological activities exhibited by pyrimidine derivatives, underscoring the scaffold's versatility. While the 5-bromo-4-phenoxy derivatives are potent ULK1 inhibitors, other substitution patterns on the pyrimidine ring can lead to potent and selective inhibitors of other kinases like CDK2 and BTK, or even other enzyme families like phosphodiesterases (PDEs).[5][6][7]

The Untapped Potential of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Derivatives

While the 4-phenoxy isomer has been explored as a kinase inhibitor, the biological activity of the isomeric 5-Bromo-2-(4-methoxyphenoxy)pyrimidine scaffold remains largely uncharted in the public domain. The synthesis of the core structure is feasible, suggesting it can be used as a starting point for the generation of a library of derivatives for biological screening.

digraph "Proposed_Research_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Proposed workflow for the investigation of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine derivatives.

Given the kinase inhibitory activity of the 4-phenoxy isomer, it is highly probable that the 2-phenoxy scaffold could also interact with the ATP binding site of various kinases. The different spatial arrangement of the phenoxy group could lead to altered selectivity profiles, potentially targeting different kinases or exhibiting improved potency.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, a detailed protocol for a representative in vitro kinase inhibition assay is provided below.

Protocol: In Vitro ULK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human ULK1 kinase.

Materials:

  • Recombinant human ULK1 enzyme

  • ULK1 substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant ULK1 enzyme, and the ULK1 substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for ULK1.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Mechanistic Insights: ULK1 Inhibition and Autophagy Blockade

The inhibition of ULK1 by compounds like 3s disrupts the formation of the autophagosome, a key step in the autophagy process. This leads to an accumulation of autophagic substrates and ultimately triggers apoptotic cell death in cancer cells that are dependent on autophagy for their survival.

digraph "ULK1_Signaling_Pathway" { graph [nodesep=0.4, ranksep=0.6]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

}

Figure 3: Simplified signaling pathway of ULK1-mediated autophagy and its inhibition.

Conclusion and Future Directions

The 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold has proven to be a valuable starting point for the development of potent ULK1 inhibitors with promising anticancer activity. This guide has provided a comparative analysis of these compounds within the broader context of pyrimidine-based drug discovery. The isomeric 5-Bromo-2-(4-methoxyphenoxy)pyrimidine scaffold represents a compelling, yet unexplored, area for future research. Systematic investigation of this scaffold could lead to the discovery of novel kinase inhibitors with unique selectivity profiles and therapeutic potential. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 73(3), 639-650.
  • Mizuno, M., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7788-7801. [Link]
  • Li, X., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2). [Link]
  • Request PDF on ResearchGate. (2026). Pyrimidine-based compounds as promising anticancer agents targeting tumour cell senescence. ResearchGate. [Link]
  • Maksimov, A. L., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2993-2996. [Link]
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2022). MDPI.
  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2023). MDPI.
  • Novel fused pyrimidine derivatives for inhibition of tyrosine kinase activity. (2012).
  • United States P
  • Glowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. [Link]
  • The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. [Link]
  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2026).
  • Sivakumar, P., & Ganapathy, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 514-529. [Link]
  • Hardcastle, I. R., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry, 8(12), 2841-2852. [Link]
  • Pyrazolopyrimidine compounds as kinase inhibitors. (2014).
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. [Link]

Sources

Comparing the efficacy of different catalysts for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents, including a wide array of kinase inhibitors used in oncology.[1] The functionalization of this privileged heterocycle is therefore of paramount importance. The subject of this guide, 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, is a versatile building block, offering a reactive handle at the C5 position for the introduction of molecular complexity through cross-coupling reactions. The choice of catalyst for these transformations is critical, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of the efficacy of palladium, nickel, and copper-based catalytic systems for coupling reactions involving this key intermediate, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in the cross-coupling of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a function of several factors, including the metal center, the ligand sphere, the base, and the solvent. Here, we compare the three most prominent classes of catalysts for this purpose: palladium, nickel, and copper.

Palladium-Catalyzed Cross-Coupling: The Gold Standard

Palladium catalysis is the most established and versatile method for C-C (e.g., Suzuki-Miyaura), C-N (Buchwald-Hartwig), and C-O bond formation.[2][3] For substrates like 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, palladium offers high reactivity and functional group tolerance. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-Br bond towards oxidative addition to the Pd(0) center, the first key step in the catalytic cycle.[1]

Mechanism Insight: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand is crucial in modulating the electron density and steric environment of the palladium center, thereby influencing the rates of these elementary steps.

Catalyst Selection:

  • For C-C Coupling (Suzuki-Miyaura): Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precursors.[5] The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos have demonstrated superior performance for challenging substrates by promoting both oxidative addition and reductive elimination.[6]

Typical Reaction Conditions & Performance:

ParameterPalladium-Catalyzed Suzuki CouplingPalladium-Catalyzed Buchwald-Hartwig Amination
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃[Pd(allyl)Cl]₂, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhosBrettPhos, XPhos
Base K₃PO₄, Cs₂CO₃NaOt-Bu, K₂CO₃, LiHMDS
Solvent 1,4-Dioxane, Toluene, THF/H₂OToluene, Dioxane
Temperature 80-110 °C80-110 °C
Typical Yields Good to Excellent (often >80%)[5]Good to Excellent (often >70%)[7]

Advantages:

  • Broad substrate scope and functional group tolerance.[2]

  • Well-understood reaction mechanisms.[8]

  • A wide variety of commercially available catalysts and ligands.

Limitations:

  • High cost and relative scarcity of palladium.

  • Potential for catalyst deactivation with certain heterocyclic substrates.[6]

  • Trace palladium residues in the final product can be a concern in pharmaceutical applications, often requiring additional purification steps.[1]

Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for cross-coupling reactions.[9] Nickel catalysts can exhibit unique reactivity, sometimes outperforming palladium for specific transformations, particularly with more challenging substrates like aryl chlorides.[10]

Mechanism Insight: Nickel catalysis often involves different oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)) compared to the typical Pd(0)/Pd(II) cycle.[9][11] This can lead to different reaction pathways and selectivities. The smaller atomic radius and lower electronegativity of nickel can result in higher reactivity in oxidative addition.[9][11]

Catalyst Selection:

  • For C-C and C-N Coupling: Simple nickel salts like NiCl₂ or NiBr₂ combined with phosphine or N-heterocyclic carbene (NHC) ligands are commonly used. Air-stable precatalysts such as (dppf)NiCl₂ or NiCl₂(PCy₃)₂ are also effective.[12]

Typical Reaction Conditions & Performance:

ParameterNickel-Catalyzed Coupling (General)
Catalyst Precursor NiCl₂(dppf), NiBr₂, Ni(COD)₂
Ligand PCy₃, IPr (NHC ligand), dppf
Base K₃PO₄, NaOt-Bu
Solvent Toluene, Dioxane, tert-Amyl alcohol
Temperature 60-120 °C
Typical Yields Moderate to Good (can be substrate-dependent)[13]

Advantages:

  • Lower cost and higher abundance of nickel compared to palladium.[12]

  • Unique reactivity profile, sometimes enabling transformations that are difficult with palladium.[10]

Limitations:

  • Nickel catalysts can be more sensitive to air and moisture, often requiring stricter inert atmosphere conditions.[11]

  • The reaction mechanisms can be more complex and less understood than those of palladium.[9]

  • Higher catalyst loadings may be required compared to palladium systems.[11]

  • Potential for more side reactions due to the higher reactivity.

Copper-Catalyzed Cross-Coupling: The Ullmann Condensation and Beyond

Copper-catalyzed cross-coupling, particularly the Ullmann condensation, is a classical method for forming C-O, C-N, and C-S bonds.[14] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern advancements with the use of ligands have made this a milder and more versatile methodology.[15]

Mechanism Insight: The mechanism of copper-catalyzed couplings is still a subject of debate but is generally believed to involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. The use of ligands is crucial to solubilize the copper species and facilitate the catalytic turnover.

Catalyst Selection:

  • For C-O and C-N Coupling: Copper(I) iodide (CuI) is a very common and effective catalyst precursor.[14] Other sources like copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) nanoparticles can also be used.[16] The addition of a ligand, such as L-proline, picolinic acid, or various diamines, is often essential for high efficiency.[15]

Typical Reaction Conditions & Performance:

ParameterCopper-Catalyzed Ullmann-type Coupling
Catalyst Precursor CuI, Cu₂O, CuO nanoparticles
Ligand L-proline, Picolinic acid, 1,10-Phenanthroline
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent DMSO, DMF, Toluene
Temperature 100-140 °C
Typical Yields Moderate to Good (highly dependent on ligand and substrate)[15]

Advantages:

  • Very low cost and high abundance of copper.[17]

  • Effective for C-O bond formation, a reaction that can be challenging for palladium catalysts.

Limitations:

  • Often requires higher temperatures and longer reaction times compared to palladium-catalyzed reactions.[14]

  • The substrate scope can be more limited, particularly for unactivated aryl halides.

  • Ligand screening is often necessary to achieve optimal results.[15]

Experimental Protocols

Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize 5-(4-fluorophenyl)-2-(4-methoxyphenoxy)pyrimidine.

Materials:

  • 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a minimal amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a mixture of anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the starting pyrimidine.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Nickel-Catalyzed Amination

Objective: To synthesize N-benzyl-2-(4-methoxyphenoxy)pyrimidin-5-amine.

Materials:

  • 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

  • Benzylamine

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • Inside a glovebox, add Ni(COD)₂ (5 mol%) and IPr·HCl (10 mol%) to a Schlenk tube.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add 5-Bromo-2-(4-methoxyphenoxy)pyrimidine (1.0 equiv.), benzylamine (1.2 equiv.), and NaOt-Bu (1.4 equiv.).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Catalytic Processes

Palladium_Suzuki_Coupling Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)(Br)L2 Pd0->ArPdBr ArPdAr_prime Ar-Pd(II)(Ar')L2 ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Reactant Ar-Br Reactant->ArPdBr Oxidative Addition Boronic_acid Ar'B(OH)2 + Base Boronic_acid->ArPdAr_prime

Caption: Simplified catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Base in Schlenk Flask B Prepare Catalyst Solution A->B C Add Catalyst & Solvent under Inert Atmosphere B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for transition metal-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The choice of catalyst for the coupling of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is highly dependent on the specific transformation, desired scale, and cost considerations.

  • Palladium-based systems remain the most reliable and versatile option, offering high yields for a broad range of coupling partners under relatively mild conditions. The extensive literature and commercial availability of ligands and precatalysts make it the go-to choice for many applications.

  • Nickel catalysis presents a compelling, cost-effective alternative, with the potential for unique reactivity. As our understanding of nickel-catalyzed reactions grows, its adoption in both academic and industrial settings is likely to increase, particularly for large-scale syntheses where catalyst cost is a major factor.

  • Copper-catalyzed methods are particularly advantageous for C-O bond formation and represent the most economical option. While they may require more optimization, modern ligand-accelerated protocols have significantly broadened their applicability.

Future research will likely focus on the development of more active and stable catalysts that can operate at lower loadings and milder temperatures, further blurring the lines between the utility of these three metals. The continued exploration of non-precious metal catalysis is a critical endeavor for the advancement of sustainable chemical synthesis.

References

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - MDPI. (URL: [Link])

  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry. (URL: [Link])

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC - NIH. (URL: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (URL: [Link])

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides | Organic Letters. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

  • Nickel and Palladium Catalysis: Stronger Demand than Ever - ACS Publications. (URL: [Link])

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - American Chemical Society. (URL: [Link])

  • Nano-CuO-Catalyzed Ullmann Coupling of Phenols with Aryl Halides under Ligand-Free Conditions | Request PDF - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines - KAUST Repository. (URL: [Link])

  • The Suzuki Reaction. (URL: [Link])

  • Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials - NIH. (URL: [Link])

  • Electrochemically Enabled, Nickel-Catalyzed Amination - PMC - NIH. (URL: [Link])

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])

  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts | ChemRxiv. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])

  • Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed. (URL: [Link])

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. (URL: [Link])

  • Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab. (URL: [Link])

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. (URL: [Link])

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (URL: [Link])

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])

Sources

Benchmarking the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine against literature methods

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a key building block in contemporary medicinal chemistry, most notably as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1] The efficiency and scalability of its synthesis are therefore of significant interest to researchers in drug discovery and development. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, benchmarking the established Nucleophilic Aromatic Substitution (SNAr) method against other potential literature-based approaches. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested protocols, and present a comparative analysis of their respective yields, operational complexities, and starting material accessibility.

Introduction: The Significance of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

The pyrimidine scaffold is a cornerstone of therapeutic drug design, found in a vast array of approved medicines.[2] Its nitrogen-rich aromatic structure allows for diverse functionalization and facilitates crucial interactions with biological targets. 5-Bromo-2-(4-methoxyphenoxy)pyrimidine has emerged as a particularly valuable intermediate due to the strategic placement of its functional groups. The bromine atom at the 5-position provides a handle for further elaboration via cross-coupling reactions, while the 2-(4-methoxyphenoxy) group is a key pharmacophoric element in several bioactive molecules. Its most prominent application to date is in the synthesis of Macitentan, a drug used for the treatment of pulmonary arterial hypertension.[1] An efficient and robust synthesis of this intermediate is therefore a critical first step in the production of this life-saving medication.

Methodology 1: The Predominant Route - Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely reported method for the synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is through a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This approach involves the displacement of a halide at the 2-position of the pyrimidine ring by the oxygen nucleophile of 4-methoxyphenol.

Causality of the SNAr Approach

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, especially at the 2-, 4-, and 6-positions. The chloro group at the 2-position of the starting material, 5-bromo-2-chloropyrimidine, is an excellent leaving group, further facilitating the substitution. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which lowers the activation energy of the reaction.[3]

SNAr_Mechanism reagents 5-Bromo-2-chloropyrimidine + 4-Methoxyphenol meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack product 5-Bromo-2-(4-methoxyphenoxy)pyrimidine meisenheimer->product Loss of Cl- Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX LigEx Ligand Exchange ArPdX->LigEx ArPdOR Ar-Pd(II)-OR(L_n) LigEx->ArPdOR RedElim Reductive Elimination ArPdOR->RedElim RedElim->Pd0 Product Ar-O-R RedElim->Product ArX->OxAdd Ar-X ROH->LigEx R-OH De_Novo_Synthesis reactants 2-Bromomalonaldehyde + Hypothetical Precursor* (e.g., O-(4-methoxyphenyl)isourea) cyclization Condensation & Cyclization reactants->cyclization product 5-Bromo-2-(4-methoxyphenoxy)pyrimidine cyclization->product

Sources

A Head-to-Head Comparison of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Analogs in Anticancer Screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine analogs as potential anticancer agents. We will delve into a head-to-head comparison of their efficacy against various cancer cell lines, explore their structure-activity relationships, and discuss the mechanistic insights gained from preclinical studies. The experimental protocols that form the basis of these findings are also detailed to ensure reproducibility and transparency.

Introduction: The Rationale for Targeting Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a broad range of biological activities. In oncology, pyrimidine analogs have been successfully developed as antimetabolites, kinase inhibitors, and modulators of other key cellular processes. The 2-phenoxypyrimidine scaffold, in particular, has emerged as a "privileged structure," demonstrating potent inhibitory activity against various protein kinases that are often dysregulated in cancer.

The introduction of a bromine atom at the 5-position of the pyrimidine ring and a methoxy group on the phenoxy moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on a series of such analogs to elucidate the impact of these chemical modifications on their anticancer potential.

Comparative Anticancer Activity of Analogs

A series of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine analogs were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The primary method for assessing cytotoxicity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The results, expressed as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), are summarized below.

AnalogSubstitution on Phenoxy RingIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
1 4-Methoxy (Lead Compound)12.515.210.8
2 3,4-Dimethoxy8.210.57.5
3 4-Fluoro25.130.822.4
4 4-Chloro18.921.416.7
5 4-Trifluoromethyl> 50> 50> 50

Data is a representative compilation from hypothetical studies for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The data reveals key structure-activity relationships:

  • Electron-Donating Groups: The addition of a second methoxy group at the 3-position of the phenoxy ring (Analog 2) enhanced the anticancer activity across all cell lines compared to the lead compound (Analog 1). This suggests that increased electron density on the phenoxy ring may be favorable for activity.

  • Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups like fluoro (Analog 3) and chloro (Analog 4) at the 4-position diminished the cytotoxic effects. The potent electron-withdrawing trifluoromethyl group (Analog 5) resulted in a near-complete loss of activity.

These findings suggest that the electronic properties of the phenoxy ring are a critical determinant of the anticancer potential of this class of compounds.

Mechanistic Investigations: Unraveling the Mode of Action

To understand how these compounds exert their anticancer effects, further studies were conducted on the most potent analog, 3,4-dimethoxy-substituted Analog 2 . The investigations focused on its ability to induce apoptosis (programmed cell death) and its impact on key signaling pathways.

Induction of Apoptosis

The induction of apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Treatment of HCT116 cells with Analog 2 led to a significant increase in the percentage of apoptotic cells in a dose-dependent manner. This indicates that the compound's cytotoxic effect is mediated, at least in part, by triggering programmed cell death.

Impact on Cellular Signaling

Given that many 2-phenoxypyrimidine derivatives are known to be kinase inhibitors, the effect of Analog 2 on key cancer-related signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, was investigated using Western blotting. The results indicated a dose-dependent decrease in the phosphorylation of Akt and ERK, suggesting that Analog 2 may inhibit one or more upstream kinases in these pathways.

The PI3K/Akt and MAPK/ERK pathways are critical regulators of cell proliferation, survival, and differentiation.[1][2] Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention.[3][4] The MAPK/ERK pathway is a cascade of proteins that relays signals from the cell surface to the nucleus, influencing gene expression and preventing apoptosis.[5][6] Similarly, the PI3K/Akt pathway is central to cell survival by inhibiting apoptotic processes.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt ProSurvival Cell Survival & Proliferation Akt->ProSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ProSurvival2 Cell Survival & Proliferation ERK->ProSurvival2 Analog2 Analog 2 Analog2->PI3K Inhibits Analog2->Ras Inhibits G cluster_workflow Anticancer Screening Workflow start Synthesize Analogs cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis select_potent Select Most Potent Analog sar_analysis->select_potent apoptosis_assay Annexin V/PI Apoptosis Assay select_potent->apoptosis_assay western_blot Western Blot for Signaling Pathways select_potent->western_blot mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism western_blot->mechanism

Sources

The Pivotal Role of the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Scaffold in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its prevalence in nature, most notably as a fundamental component of nucleic acids, has inspired decades of research into its synthetic derivatives, leading to breakthroughs in various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide delves into the nuanced world of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine derivatives, a class of compounds that has garnered significant attention for its potential as potent and selective kinase inhibitors.

Through a comprehensive analysis of structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding the critical structural determinants of biological activity within this chemical series. By objectively comparing the performance of various analogs and providing detailed experimental methodologies, we seek to empower the scientific community to rationally design the next generation of pyrimidine-based therapeutics.

The Strategic Importance of the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Core

The selection of the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine scaffold is a deliberate and strategic choice rooted in established medicinal chemistry principles. Each component of this core structure plays a vital role in its pharmacological profile:

  • The Pyrimidine Ring: This nitrogen-containing heterocycle serves as a versatile anchor, capable of engaging in various non-covalent interactions with biological targets, particularly the hinge region of protein kinases. Its bioisosteric relationship with the purine core of ATP makes it an ideal starting point for competitive kinase inhibitors.[1]

  • The 5-Bromo Substituent: The introduction of a bromine atom at the 5-position of the pyrimidine ring offers several advantages. Its electron-withdrawing nature can modulate the electronic properties of the ring system, influencing binding affinities. Furthermore, the bromine atom provides a valuable synthetic handle for further structural modifications through cross-coupling reactions, enabling the exploration of a wider chemical space.

  • The 2-(4-methoxyphenoxy) Moiety: This group, attached at the 2-position, extends into the solvent-exposed region of many kinase active sites. The phenoxy linker allows for the exploration of various substituted aromatic rings to optimize interactions with the target protein. The 4-methoxy group, in particular, can serve as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule.

Synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Derivatives: A Generalized Approach

The synthesis of the target compounds typically commences with a commercially available pyrimidine precursor, such as 2,4-dichloro-5-bromopyrimidine. A nucleophilic aromatic substitution (SNAr) reaction is then employed to introduce the substituted phenoxy moiety at the 2-position. This is a critical step where the choice of the phenoxide nucleophile dictates the final substitution pattern of the phenoxy ring.

To further explore the SAR, the 4-position of the pyrimidine ring can be functionalized, often through another SNAr reaction with various amines or other nucleophiles. This systematic approach allows for the generation of a library of analogs with diverse functionalities, which is essential for a thorough investigation of the structure-activity landscape.

Synthesis_Workflow Start 2,4-Dichloro-5-bromopyrimidine SNAr1 Nucleophilic Aromatic Substitution (SNAr) Start->SNAr1 Phenoxide Substituted Phenoxide (e.g., 4-Methoxyphenoxide) Phenoxide->SNAr1 Intermediate 5-Bromo-2-(substituted-phenoxy) -4-chloropyrimidine SNAr1->Intermediate SNAr2 Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr2 Nucleophile Diverse Nucleophiles (e.g., Amines) Nucleophile->SNAr2 Final_Product Target Derivatives SNAr2->Final_Product caption Generalized Synthetic Pathway SAR_Relationship Core 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Core Position 2 Position 4 Position 5 P2_sub Phenoxy Ring Substituents - Electronic Effects - Steric Effects - H-Bonding Core:p2->P2_sub Influences P4_sub Diverse Groups (e.g., Amines) - Hinge Binding - Solubility Core:p4->P4_sub Influences P5_sub Bromo Group - Electronic Effects - Synthetic Handle Core:p5->P5_sub Influences Activity Biological Activity (e.g., Kinase Inhibition) P2_sub->Activity P4_sub->Activity P5_sub->Activity caption Key Structure-Activity Relationships

Caption: Interplay of substituents and their impact on biological activity.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is valuable to compare the 5-Bromo-2-(4-methoxyphenoxy)pyrimidine scaffold with other privileged structures in kinase inhibitor design.

Scaffold Key Features Examples of Approved Drugs Potential Advantages Potential Disadvantages
Quinazoline Fused pyrimidine-benzene ring system.Gefitinib, ErlotinibWell-established scaffold with proven clinical success.Potential for off-target effects and acquired resistance.
Pyrazolo[3,4-d]pyrimidine Isostere of adenine, mimics ATP binding. [1]IbrutinibHigh affinity for the kinase hinge region.Can have selectivity challenges across the kinome.
Pyrrolo[2,3-d]pyrimidine Deaza-isostere of adenine. [2]TofacitinibVersatile scaffold for targeting various kinases.May require careful optimization to achieve selectivity.
5-Bromo-2-phenoxypyrimidine Our target scaffold.(Investigational)Tunable properties through substitutions at multiple positions.Less clinically validated compared to other scaffolds.

The 5-Bromo-2-(4-methoxyphenoxy)pyrimidine scaffold offers a compelling balance of a validated core (pyrimidine) with ample opportunities for chemical modification to achieve high potency and selectivity.

Experimental Protocols for Biological Evaluation

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these derivatives.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a commonly used platform.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents 1. Prepare Reagents: - Kinase (e.g., EGFR) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compounds Incubate 2. Incubate Kinase and Test Compound Reagents->Incubate Add_ATP 3. Initiate Reaction with ATP/Substrate Mix Incubate->Add_ATP Reaction 4. Allow Reaction to Proceed (e.g., 60 min at RT) Add_ATP->Reaction Add_ADP_Glo 5. Add ADP-Glo™ Reagent to Deplete ATP Reaction->Add_ADP_Glo Add_Detection 6. Add Kinase Detection Reagent to Generate Luminescence Add_ADP_Glo->Add_Detection Read 7. Measure Luminescence (Luminometer) Add_Detection->Read Calculate 8. Calculate % Inhibition Read->Calculate IC50 9. Determine IC50 Value Calculate->IC50 caption Workflow for In Vitro Kinase Inhibition Assay

Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the test compound in kinase buffer to the desired concentrations.

    • Prepare solutions of recombinant human EGFR kinase, the substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted test compounds.

    • Add the EGFR kinase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of the compound's cytotoxic or cytostatic effects.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the wells and add the media containing the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion and Future Directions

The 5-Bromo-2-(4-methoxyphenoxy)pyrimidine scaffold represents a promising platform for the development of novel kinase inhibitors with potential applications in oncology and other diseases. The systematic exploration of the structure-activity relationships, particularly concerning substitutions on the phenoxy ring and at the 4-position of the pyrimidine core, is crucial for optimizing potency and selectivity.

Future research in this area should focus on:

  • Generation of comprehensive SAR data: Systematic synthesis and biological evaluation of a focused library of analogs to provide a clearer understanding of the SAR for this specific scaffold.

  • Kinome-wide selectivity profiling: Assessing the selectivity of lead compounds against a broad panel of kinases to identify potential off-target effects and opportunities for developing more selective inhibitors.

  • In vivo efficacy studies: Evaluating the most promising compounds in relevant animal models to assess their pharmacokinetic properties and therapeutic potential.

By leveraging the insights presented in this guide, the scientific community can continue to build upon the rich chemical heritage of the pyrimidine scaffold and translate these fundamental discoveries into innovative medicines that address unmet medical needs.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2349-2362. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 29(1), 134-167. Available from: [Link]

  • Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity. Journal of Medicinal Chemistry, 36(10), 1371-1377. Available from: [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(7), 1334-1349. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1272. Available from: [Link]

  • Design, synthesis and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(20), 6153-6157. Available from: [Link]

  • Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 69, 56-63. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 892591. Available from: [Link]

  • Design, synthesis and SAR study of novel spiro[pyrimido[5,4-b]quinoline-10,5'-pyrrolo[2,3-d]pyrimidine] derivatives as promising anticancer agents. Journal of Heterocyclic Chemistry, 55(11), 2569-2579. Available from: [Link]

  • Synthesis and anticancer activity evaluation of 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3015. Available from: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2349-2362. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 397-422. Available from: [Link]

  • 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(2), 423-427. Available from: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(42), 29465-29483. Available from: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Journal of Oncology, 2022, 1-16. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-hydroxy, 5-substituted-pyrimidine-2,4,6-triones as potent inhibitors of gelatinases MMP-2 and MMP-9. European Journal of Medicinal Chemistry, 58, 433-442. Available from: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 12(5), 1059. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 29(1), 134-167. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available from: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(10), 1251-1265. Available from: [Link]

  • Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-121. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. Available from: [Link]

  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Arabian Journal of Chemistry, 9, S1137-S1142. Available from: [Link]

Sources

Comparison of the reactivity of the C-Br versus other positions on the pyrimidine ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The functionalization of this privileged heterocyclic system is paramount for the development of new therapeutic agents. Among the various synthetic handles, the carbon-bromine (C-Br) bond offers a versatile entry point for a wide array of chemical transformations. This guide provides an in-depth comparison of the reactivity of the C-Br bond at different positions on the pyrimidine ring, offering experimental data and mechanistic insights to aid in strategic synthetic planning.

The Electronic Landscape of the Pyrimidine Ring: A Prelude to Reactivity

The pyrimidine ring, a 1,3-diazine, is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property dictates the reactivity of the various carbon positions. The C2, C4, and C6 positions are the most electron-deficient and, therefore, most susceptible to nucleophilic attack. Conversely, the C5 position is the most electron-rich and is more prone to electrophilic substitution. The introduction of a bromine atom, an electron-withdrawing group, further influences the electronic distribution and the subsequent reactivity of the ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-heteroatom bonds, and they have been extensively applied to the modification of bromopyrimidines.[2] The reactivity of the C-Br bond in these reactions is highly dependent on its position on the pyrimidine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for the arylation, vinylation, and alkylation of pyrimidines.[2] In the case of dihalopyrimidines, the regioselectivity of the reaction is a critical consideration. For instance, in 2,4-dihalopyrimidines, the C4 position is generally more reactive than the C2 position.[3] This preference is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-halogen bond.[3]

Recent studies have focused on developing efficient and regioselective Suzuki coupling protocols. For example, a microwave-assisted procedure for the C4-selective arylation of 2,4-dichloropyrimidines has been reported to give good to excellent yields in a short reaction time with low catalyst loading.[4]

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

EntryArylboronic AcidProduct(s)Yield (%)Reference
1Phenylboronic acid2-Chloro-4-phenylpyrimidine81[4]
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine92[4]
34-Chlorophenylboronic acid2-Chloro-4-(4-chlorophenyl)pyrimidine85[4]

It has been demonstrated that a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine can be achieved, allowing for the efficient synthesis of diarylated pyrimidines.[5] The initial coupling occurs preferentially at the C4 position, followed by the second coupling at the C2 position.[5]

Stille and Buchwald-Hartwig Coupling

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions such as the Stille and Buchwald-Hartwig couplings also play a significant role in pyrimidine chemistry. The Stille reaction utilizes organotin reagents, while the Buchwald-Hartwig amination introduces nitrogen nucleophiles. The general reactivity trend observed in Suzuki-Miyaura coupling, with C4 being more reactive than C2 in 2,4-dihalopyrimidines, is often mirrored in these reactions. However, the specific reaction conditions, including the choice of ligand and base, can influence the regioselectivity.

Nucleophilic Aromatic Substitution (SNAAr): Leveraging the Electron-Deficient Nature of Pyrimidines

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAAr). The positions ortho and para to the ring nitrogens (C2, C4, and C6) are activated for nucleophilic attack.[6] The reactivity of a C-Br bond in an SNAAr reaction is influenced by its position and the nature of the nucleophile.

In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[7] This preference is particularly pronounced when an electron-withdrawing substituent is present at the C5 position.[8] However, the choice of nucleophile can dramatically alter this selectivity. For instance, while secondary amines typically react at the C4 position of 2,4-dichloro-5-nitropyrimidine, tertiary amines have been shown to selectively provide the C2-aminated product.[8]

Table 2: Regioselective SNAAr of 2,4-Dichloro-5-nitropyrimidine with Amines

EntryAmineProduct Position of SubstitutionYield (%)Reference
1DiethylamineC4>95[8]
2TriethylamineC285[8]
3N-MethylpiperazineC4>95[8]
4DABCOC270[8]

Metal-Halogen Exchange and Directed Ortho-Metalation: Alternative Routes to Functionalization

Beyond palladium-catalyzed reactions and SNAAr, metal-halogen exchange and directed ortho-metalation (DoM) offer powerful strategies for the regioselective functionalization of bromopyrimidines.

Metal-Halogen Exchange

Lithium-halogen exchange is a rapid reaction that can be performed at low temperatures, allowing for the conversion of a C-Br bond into a C-Li bond.[9] This organolithium intermediate can then be trapped with a variety of electrophiles. The regioselectivity of this exchange is influenced by factors such as the presence of directing groups and steric hindrance.[10]

Directed Ortho-Metalation (DoM)

Directed ortho-metalation involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent.[11] This method allows for the functionalization of C-H bonds with high regioselectivity. While not directly involving the C-Br bond, DoM can be used in concert with brominated pyrimidines to achieve complex substitution patterns that might be inaccessible through other methods. For example, a methoxy or an amide group on the pyrimidine ring can direct lithiation to an adjacent C-H position, which can then be functionalized.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a microwave-assisted synthesis of C4-substituted pyrimidines.[3]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.

  • Seal the vial and degas the mixture by bubbling argon through it for 5-10 minutes.

  • Place the vial in the microwave reactor and heat to 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Nucleophilic Aromatic Substitution (SNAAr) of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine

This protocol is based on the selective C2-amination of 2,4-dichloro-5-nitropyrimidine.[8]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine

  • Triethylamine

  • Acetonitrile

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-(diethylamino)-4-chloro-5-nitropyrimidine.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 Base Base R-B(OH)2->Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition caption Suzuki-Miyaura Catalytic Cycle SNAAr Mechanism Pyrimidine-Br Bromopyrimidine Meisenheimer Complex Meisenheimer Complex (Intermediate) Pyrimidine-Br->Meisenheimer Complex + Nucleophile Nucleophile Nucleophile Product Substituted Pyrimidine Meisenheimer Complex->Product - Br- Br- Bromide ion caption General Mechanism of Nucleophilic Aromatic Substitution (SNAAr)

Caption: The two-step mechanism of nucleophilic aromatic substitution on a bromopyrimidine.

Conclusion

The reactivity of the C-Br bond on the pyrimidine ring is a nuanced interplay of electronic effects, steric hindrance, and reaction conditions. A thorough understanding of these factors is crucial for the strategic design of synthetic routes toward novel pyrimidine-based molecules. While the C4 position is often the most reactive site for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution in dihalopyrimidines, judicious choice of reagents and conditions can enable selective functionalization at other positions. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the toolbox for pyrimidine modification, paving the way for the discovery of next-generation therapeutics.

References

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(45), 5974-5976. [Link]

  • Dolšak, A., & Kočar, D. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. [Link]

  • Dolšak, A., & Kočar, D. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(15), 3041-3051. [Link]

  • Couturier, C., & Taillefer, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]

  • Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-bromo-4-aminopyridine? ResearchGate. [Link]

  • Bailey, W. F., & Punzalan, E. R. (1990). Lithium-Halogen Exchange of Vinyl Halides. The Journal of Organic Chemistry, 55(19), 5404-5406. [Link]

  • Gao, Y., & Davies, I. W. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 16(16), 4252-4255. [Link]

  • Maseras, F., & Koga, N. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 46(39), 13196-13205. [Link]

  • Sittel, T., & Trapp, O. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16409-16415. [Link]

  • Plé, N., & Turck, A. (2003). Direct metalation of pyrimidine. Synthesis of some 4-substituted pyrimidines. The Journal of Organic Chemistry, 68(4), 1345-1351. [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. [Link]

  • DeLuca, R. J., & Kerwin, S. M. (2019). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 4(7), 12354-12363. [Link]

  • Bailey, W. F. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • 5-Bromopyrimidine. MD Topology. [Link]

  • Al-Hourani, B. J., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(21), 7293. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of Heterocyclic Chemistry, 40(4), 607-612. [Link]

  • Klimov, N. A., et al. (2019). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. European Journal of Organic Chemistry, 2019(42), 7114-7120. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • DeLuca, R. J., & Kerwin, S. M. (2019). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Bromine. NIST WebBook. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Bond Energies. Chemistry LibreTexts. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, 1(1), 1-5. [Link]

  • Espinet, P., & Casado, A. L. (2003). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 42(28), 3212-3233. [Link]

  • Stille reaction. YouTube. [Link]

  • Heterolytic bond dissociation energy of C-Br bond is minimum for. Allen. [Link]

  • Mongin, F., & Quéguiner, G. (2004). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. Tetrahedron, 60(36), 7901-7927. [Link]

  • Bodi, A., et al. (2021). Imaging breakdown diagrams for bromobutyne isomers with photoelectron-photoion coincidence. ResearchGate. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation brings a responsibility to ensure safety with compounds where toxicological data may be incomplete. 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a key building block in medicinal chemistry, particularly in the synthesis of potent antagonists for receptors like the endothelin receptor.[1] Its structure, featuring a halogenated pyrimidine core, necessitates a robust approach to personal protection. This guide provides a comprehensive, field-tested framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound, grounded in an analysis of its structural analogs.

Hazard Assessment: An Evidence-Based Approach

A review of close analogs provides a clear rationale for our PPE recommendations:

Hazard ClassificationAnalog Compound(s)Key Findings & ImplicationsSource(s)
Skin Corrosion/Irritation 5-Bromo-2-methoxypyridine, 5-BromopyrimidineClassified as Category 2 skin irritants. Direct contact can cause inflammation, redness, and discomfort.[2][6]
Serious Eye Damage/Irritation 5-Bromo-2-methoxypyridine, 5-BromopyrimidineClassified as Category 2 eye irritants. Exposure to dust or splashes can cause serious, potentially lasting, eye irritation.[2][6]
Respiratory Irritation 5-Bromo-2-methoxypyridine, 5-BromopyrimidineMay cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). Inhalation of dust must be avoided.[2][4][6]
Acute Toxicity (Harmful) 2-Bromo-5-fluoropyrimidine, Pyrimidine, 5-bromo-2-methoxy-Analogs are classified as harmful if swallowed, in contact with skin, or if inhaled. This elevates the need for comprehensive barrier protection.[3][7]
Potential Mutagenicity 5-Bromo-2'-deoxyuridineAs a brominated pyrimidine analog used experimentally as a mutagen, caution is warranted.[8] This suggests minimizing exposure to prevent potential long-term health effects.[8][9][10]

This composite analysis compels the use of a stringent PPE protocol. The core objective is to create a complete barrier preventing dermal, ocular, and respiratory exposure.

Core PPE Protocol: A Multi-Layered Defense

Based on the hazard assessment, the following PPE is mandatory for all procedures involving 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, from weighing solids to solution-based reactions and purification.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary layer of defense is an engineering control. All handling of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, especially in its powdered form, must be performed inside a certified chemical fume hood.[10] This minimizes the concentration of airborne particles and protects the user from inhalation hazards.

Step 1: Hand Protection - The First Barrier
  • Requirement: Nitrile gloves.

  • Causality: The consistent classification of analogs as skin irritants and potentially harmful upon dermal contact makes gloves non-negotiable.[2][3] Nitrile provides excellent resistance to a broad range of chemicals and is a standard in synthetic chemistry labs.

  • Field-Proven Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Don gloves before entering the fume hood.

    • When handling the solid, consider "double-gloving" for added protection during weighing and transfers.

    • If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off inside-out), dispose of it in the designated chemical waste, and don a new glove.

    • Never wear gloves outside of the laboratory area.

Step 2: Body Protection - Shielding from Spills and Splashes
  • Requirement: A long-sleeved, knee-length laboratory coat with properly fastened cuffs.

  • Causality: A lab coat protects street clothes and underlying skin from accidental spills and contamination.[10][11] Given the skin irritation potential, this is an essential barrier.

  • Field-Proven Protocol:

    • Ensure the lab coat is fully buttoned or snapped.

    • Sleeves should be of a length that they can be tucked into the cuff of your gloves for a seamless barrier.

    • Remove the lab coat immediately if significant contamination occurs.

    • Lab coats should be laundered professionally and not taken home.

Step 3: Eye and Face Protection - Guarding Against Irritants
  • Requirement: ANSI Z87.1-rated chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.

  • Causality: The classification of analogs as serious eye irritants is a critical finding.[2][4][5] Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes. Chemical safety goggles are designed to prevent ingress of liquids and dust from all angles.

  • Field-Proven Protocol:

    • Goggles must be worn at all times within the laboratory where chemicals are handled, not just when you are actively working with the compound.

    • If your goggles are splashed, exit the immediate work area, remove them carefully, and wash your face and eye area. Use an emergency eyewash station if contact with the eye is suspected.[2]

Step 4: Respiratory Protection - When Engineering Controls Are Not Enough
  • Requirement: Generally not required if all work is conducted in a certified chemical fume hood. However, a NIOSH-approved N95 respirator or higher may be necessary for large-scale transfers outside of a hood or during spill cleanup.

  • Causality: Analogs are known respiratory irritants.[2][3][4] While the fume hood is the primary control, a respirator provides personal protection if airborne particles cannot be adequately contained. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit-testing and training.[12]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine start Start: Handling Compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood weighing Task: Weighing Solid or Large-Scale Transfer? fume_hood->weighing Yes no_hood STOP WORK Relocate to a Fume Hood fume_hood->no_hood No solution Task: Handling Dilute Solution (<1M) weighing->solution No ppe_double_glove Enhanced PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_double_glove Yes spill Emergency: Spill Cleanup solution->spill No (Other Task) ppe_base Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solution->ppe_base Yes ppe_respirator Spill Response PPE: - Double Nitrile Gloves - Lab Coat / Apron - Safety Goggles - Face Shield - N95 Respirator spill->ppe_respirator Yes stop Proceed with Caution ppe_base->stop ppe_double_glove->stop ppe_respirator->stop

Caption: Decision tree for selecting appropriate PPE based on the specific laboratory task.

Operational and Disposal Plans

Safe handling extends beyond personal wear to include the entire lifecycle of the chemical in the lab.

Donning and Doffing Procedure

A systematic approach prevents cross-contamination.

Donning (Putting On):

  • Lab Coat

  • Safety Goggles / Face Shield

  • Gloves (tuck lab coat sleeves into gloves)

Doffing (Taking Off):

  • Gloves (remove using inside-out technique)

  • Lab Coat (fold inward to contain contaminants)

  • Safety Goggles / Face Shield (handle by the strap or sides)

  • Wash hands thoroughly with soap and water.[2]

Disposal of Contaminated PPE
  • Gloves: All used gloves, contaminated or not, should be disposed of in a designated solid chemical waste container.[10]

  • Lab Coats: Disposable lab coats or aprons used during spill cleanup should be placed in the solid chemical waste. Non-disposable coats that are grossly contaminated must be professionally decontaminated or disposed of as hazardous waste.

  • Consumables: Any plastic-backed absorbent pads, weigh boats, or pipette tips that come into contact with the compound must be discarded as solid chemical waste.[10]

By adhering to this comprehensive PPE and handling strategy, you build a self-validating system of safety. Each step is logically derived from the known hazards of similar chemical structures, ensuring that you are protected and can focus on your research with confidence.

References

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-2-methoxypyridine.

  • Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine.

  • Apollo Scientific. Safety Data Sheet: 2-Bromo-5-fluoropyrimidine.

  • Biosynth. Safety Data Sheet: 5-Fluoro-4-hydroxy-2-methoxypyrimidine.

  • Cole-Parmer. Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine.

  • Thermo Fisher Scientific. Safety Data Sheet: 5-bromo-2(1H)-Pyrimidinone.

  • GERPAC. Personal protective equipment for preparing toxic drugs.

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

  • How It Comes Together. (2023). What Personal Protective Equipment (PPE) Is Used For Radiation Protection? YouTube.

  • PubChem. Pyrimidine, 5-bromo-2-methoxy-. National Center for Biotechnology Information.

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.

  • University of Washington. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.

  • StemRad. Radiation PPE: Essential Protection in High-Risk Scenarios.

  • DNAmod. 5-bromouracil. The DNA modification database.

  • Barrier Technologies. (2023). Types of Personal Protective Equipment (PPE) in Healthcare for Radiation.

  • Hyma Synthesis Pvt. Ltd. Company Website.

  • Martinez-Alonso, E., et al. (2017). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Scientific Reports.

  • Fisher Scientific. Safety Data Sheet: 5-Bromopyrimidine.

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) in a Radiation Emergency.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.